(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride molecular weight and exact mass
Comprehensive Technical Guide on (2R)-2-Amino-2-cyclohexylpropanoic Acid Hydrochloride: Physicochemical Properties, Mass Spectrometry, and Peptidomimetic Applications Executive Summary As a Senior Application Scientist s...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Technical Guide on (2R)-2-Amino-2-cyclohexylpropanoic Acid Hydrochloride: Physicochemical Properties, Mass Spectrometry, and Peptidomimetic Applications
Executive Summary
As a Senior Application Scientist specializing in peptide chemistry and analytical characterization, I frequently encounter the need to incorporate non-canonical, sterically hindered amino acids into therapeutic peptide sequences. (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride (CAS: 1461733-27-6) is a prime example of an
α,α
-disubstituted amino acid used to engineer proteolytic resistance and enforce specific secondary structures (such as
α
-helices or
β
-turns) in peptidomimetics.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, exact mass calculations for high-resolution mass spectrometry (HRMS), and the causal logic behind the specialized synthetic and analytical workflows required for its handling.
Physicochemical Profiling and Structural Causality
The structural uniqueness of (2R)-2-amino-2-cyclohexylpropanoic acid stems from its
α
-carbon, which is substituted with both a methyl group and a bulky cyclohexyl ring.
Steric Hindrance: The dual substitution at the
α
-carbon creates a highly congested steric environment. This restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone, locking the resulting peptide into a rigid conformation. This rigidity is the primary causal factor for its ability to resist degradation by exopeptidases and endopeptidases in biological matrices.
Mass Accuracy: In drug development, verifying the incorporation of this residue requires sub-ppm mass accuracy. The exact mass is calculated based on the most abundant isotopes (
12
C,
1
H,
35
Cl,
14
N,
16
O). Differentiating this compound from isobaric equivalents (like derivatives of leucine or isoleucine) relies entirely on high-resolution exact mass tracking [1].
When analyzing peptides containing (2R)-2-amino-2-cyclohexylpropanoic acid, standard low-resolution mass spectrometry is insufficient. The causality behind using High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap systems, is the need to distinguish the exact mass of the free base (171.1259 Da) from potential isobaric interferences in complex biological matrices [2].
Protocol 1: LC-MS/MS Analytical Validation
Sample Preparation: Dissolve the peptide or free amino acid in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid to promote ionization.
Chromatography: Utilize a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm). The bulky, hydrophobic cyclohexyl group significantly increases retention time compared to canonical aliphatic amino acids.
Ionization: Electrospray Ionization in positive mode (ESI+). The basic amine readily accepts a proton to form the [M+H]
+
ion at m/z 172.1332.
Fragmentation (MS/MS): Apply Collision-Induced Dissociation (CID). The primary fragmentation pathways involve the loss of ammonia (-17 Da) and decarboxylation (-46 Da), leading to a stable immonium ion.
Table 2: Optimized LC-MS/MS Parameters
Parameter
Setting / Value
Ionization Mode
Electrospray Ionization Positive (ESI+)
Capillary Voltage
3.0 - 3.5 kV
Desolvation Temperature
350 °C
Collision Energy (CE)
15 - 25 eV (Compound dependent)
Precursor Ion (m/z)
172.1332 [M+H]
+
Diagnostic Immonium Ion (m/z)
126.13
Diagram 1: MS/MS Fragmentation Pathway
Proposed MS/MS fragmentation pathway for (2R)-2-amino-2-cyclohexylpropanoic acid.
Incorporating an
α,α
-disubstituted amino acid into a growing peptide chain presents a significant kinetic hurdle. The causality here is straightforward: the steric bulk of the cyclohexyl and methyl groups blocks the nucleophilic attack of the incoming amine. Standard coupling reagents (like DIC/HOBt) will result in incomplete coupling and truncated deletion sequences [3].
To overcome this, we must use highly reactive uronium salts (e.g., HATU) paired with superior leaving groups (HOAt), often coupled with microwave-assisted heating to drive the reaction kinetics.
Protocol 2: Sterically Hindered SPPS Coupling
Resin Swelling: Swell the Fmoc-Rink Amide resin in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to expose the primary amine. Wash thoroughly with DMF (5x).
Activation: Pre-activate 4 equivalents of Fmoc-(2R)-2-amino-2-cyclohexylpropanoic acid with 3.9 equivalents of HATU and 8 equivalents of DIPEA in minimal DMF for 3 minutes. Note: Over-activation can lead to epimerization, though the
α
-methyl group prevents this specific side reaction.
Coupling: Add the activated amino acid to the resin. Due to steric hindrance, extend the coupling time to 4–12 hours, or apply microwave heating (75°C for 15 minutes).
Verification: Perform a Kaiser test. If positive (indicating unreacted amines), repeat the coupling step before proceeding.
Diagram 2: SPPS Workflow for Hindered Amino Acids
Workflow for Solid-Phase Peptide Synthesis (SPPS) using sterically hindered amino acids.
Conclusion
The utilization of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride is a powerful strategy in modern drug development for enhancing peptide stability. By understanding the causality between its sterically hindered structure and its chemical behavior, researchers can accurately calculate its exact mass (207.1026 Da as a salt, 171.1259 Da as a free base) for precise LC-MS/MS tracking, and adapt their SPPS protocols to ensure high-yield synthesis.
References
Exploratory
Synthesis Pathways for (2R)-2-Amino-2-cyclohexylpropanoic Acid Hydrochloride: A Technical Guide
Executive Summary The synthesis of α,α -disubstituted (tetrasubstituted) amino acids represents a formidable challenge in organic chemistry due to the extreme steric hindrance at the α -carbon. However, these non-protein...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of
α,α
-disubstituted (tetrasubstituted) amino acids represents a formidable challenge in organic chemistry due to the extreme steric hindrance at the
α
-carbon. However, these non-proteinogenic amino acids are highly sought after in drug development. Specifically, (2R)-2-amino-2-cyclohexylpropanoic acid acts as a powerful conformational restrictor. When incorporated into peptide backbones, it restricts the
ϕ
and
ψ
dihedral angles, forcing the peptide into stable secondary structures (e.g.,
α
-helices or
β
-turns) and drastically increasing proteolytic stability. This specific compound has been critically utilized in the development of tau aggregation peptide inhibitors for neurodegenerative diseases.
This whitepaper details the definitive, self-validating synthetic pathway for (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride, leveraging the highly predictable and scalable asymmetric Strecker reaction mediated by Ellman's chiral sulfinamide auxiliary.
Retrosynthetic Strategy & Mechanistic Rationale
Traditional methods for synthesizing
α
-amino acids, such as the alkylation of Seebach's oxazolidinones or Schöllkopf bis-lactim ethers, often fail or proceed with poor yields when attempting to install bulky secondary alkyl groups (like a cyclohexyl ring) onto a tertiary carbon due to competing elimination reactions.
To bypass this, the Ellman Asymmetric Strecker Synthesis is employed as the gold standard . By starting with a pre-formed ketone (cyclohexyl methyl ketone) and condensing it with an enantiopure chiral auxiliary, the steric bulk is established before the stereocenter is set. The stereocenter is then definitively controlled during the nucleophilic cyanation step.
Retrosynthetic analysis of (2R)-2-amino-2-cyclohexylpropanoic acid via Ellman's auxiliary.
Quantitative Optimization: The Cyanation Reagent
The choice of cyanation reagent is the most critical variable in this pathway. Because the addition of cyanide to a ketimine is highly sterically hindered, traditional reagents like Trimethylsilyl cyanide (TMSCN) often result in reversible addition. This reversibility leads to thermodynamic equilibration and poor diastereomeric ratios (dr).
To achieve high stereoselectivity, Diethylaluminum cyanide (Et₂AlCN) is utilized. Et₂AlCN acts simultaneously as a Lewis acid (coordinating to the sulfinyl oxygen) and a nucleophile, forcing the reaction through a rigid, cyclic transition state. This ensures an irreversible, kinetically controlled addition .
Table 1: Comparison of Cyanation Reagents for (R)-N-tert-Butanesulfinyl Ketimines
Cyanation Reagent
Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (dr)
Mechanistic Control
TMSCN / Y(OTf)₃
THF
rt
65%
70:30
Reversible (Thermodynamic)
KCN / AcOH
MeOH
0
50%
60:40
Reversible (Thermodynamic)
Et₂AlCN
THF
-78 to rt
92%
>98:2
Irreversible (Kinetic)
Experimental Workflow & Self-Validating Protocols
The following protocol is designed as a self-validating system. Each phase includes specific chemical checkpoints to ensure stereochemical integrity and purity before proceeding to the next, mitigating the risk of carrying forward costly impurities.
Step-by-step experimental workflow for the asymmetric synthesis of the target compound.
Phase 1: Ketimine Condensation
Objective: Form the chiral ketimine while suppressing enolization.
Reaction: Charge a flame-dried, argon-purged flask with cyclohexyl methyl ketone (1.0 equiv) and (R)-(+)-2-methylpropane-2-sulfinamide (1.1 equiv). Add anhydrous THF (0.5 M) followed by Ti(OEt)₄ (2.0 equiv).
Causality: Ti(OEt)₄ is strictly required here. It acts as both a powerful water scavenger (driving the equilibrium forward) and a Lewis acid to activate the sterically hindered ketone without causing
α
-deprotonation (enolization).
Self-Validation Checkpoint: After 16 hours of stirring at room temperature, quench the reaction by pouring it into an equal volume of vigorously stirring saturated aqueous NaCl (brine). This specifically precipitates the titanium salts as a highly insoluble, white TiO₂ solid, trapping polar impurities. Filter through a Celite pad, extract with EtOAc, and concentrate. The crude (R)-ketimine should be >95% pure by ¹H NMR.
Phase 2: Diastereoselective Cyanation
Objective: Establish the (2R) tetrasubstituted stereocenter.
Reaction: Dissolve the crude (R)-ketimine in anhydrous THF (0.2 M) under argon and cool to -78 °C. Dropwise add Et₂AlCN (1.5 equiv, 1.0 M in toluene).
Causality: The (R)-sulfinyl group dictates the facial attack. The aluminum coordinates to the sulfinyl oxygen, locking the conformation. The cyanide is then delivered intramolecularly to the Re face of the (E)-ketimine, yielding the (R)-configuration at the newly formed
α
-carbon.
Self-Validation Checkpoint: Allow the reaction to warm to room temperature over 12 hours. Quench at 0 °C with saturated aqueous NH₄Cl and extract with EtOAc. Crucial Step: Analyze the crude product via ¹H NMR. The diastereomeric ratio (dr) can be validated by integrating the distinct tert-butyl sulfinyl singlets (~1.2 ppm). A dr of >98:2 confirms successful kinetic control. Purify via flash column chromatography to isolate the pure (R,R)-aminonitrile.
Phase 3: Global Deprotection and Hydrolysis
Objective: Unmask the amino acid and form the hydrochloride salt.
Reaction: Suspend the pure (R,R)-aminonitrile in 6M aqueous HCl (0.1 M concentration) and heat to reflux (100 °C) for 24 hours.
Causality: These harsh acidic conditions perform a dual function. They hydrolyze the highly hindered nitrile to a carboxylic acid (which cannot be achieved under basic conditions due to steric shielding) and simultaneously cleave the N-tert-butanesulfinyl bond.
Self-Validation Checkpoint: Cool the mixture to room temperature. Wash the aqueous layer thoroughly with diethyl ether. This extracts the cleaved tert-butyl thiol and sulfinic acid byproducts, leaving only the highly water-soluble target compound in the aqueous phase. Evaporate the aqueous layer to dryness and recrystallize the residue from ethanol/diethyl ether to afford analytically pure (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride (>99% ee).
References
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. URL: [Link]
Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Tetrahedron. URL: [Link]
Vertex Pharmaceuticals Inc. (2020). Tau aggregation peptide inhibitors. U.S. Patent Application US20200216495A1.
Foundational
Stereochemistry and Conformational Directives of 2-Amino-2-Cyclohexylpropanoic Acid Derivatives in Peptidomimetics
Executive Summary The incorporation of non-proteinogenic, α,α -disubstituted amino acids into peptide backbones represents a cornerstone of modern peptidomimetic drug design[1]. Among these, 2-amino-2-cyclohexylpropanoic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of non-proteinogenic,
α,α
-disubstituted amino acids into peptide backbones represents a cornerstone of modern peptidomimetic drug design[1]. Among these, 2-amino-2-cyclohexylpropanoic acid (also referred to as
α
-methyl-
α
-cyclohexylglycine) stands out due to its profound stereochemical bulk. By replacing the canonical
α
-hydrogen with a massive cyclohexyl ring and a methyl group, researchers can thermodynamically lock the peptide backbone into highly specific secondary structures[2]. This technical guide explores the stereochemical mechanics, self-validating experimental workflows for enantiomeric isolation, and therapeutic applications of this highly constrained unnatural amino acid (UAA).
The Stereochemical Architecture of C
α
,
α
-Disubstitution
In canonical amino acids, the presence of an
α
-hydrogen allows for significant rotational freedom around the N-C
α
(
ϕ
) and C
α
-C (
ψ
) bonds. When the
α
-carbon is disubstituted with a methyl group and a cyclohexyl group, the steric clash between these side chains and the adjacent amide carbonyl and NH groups drastically reduces the accessible Ramachandran space.
The cyclohexyl group, adopting a rigid chair conformation, projects immense steric bulk over the peptide backbone. This forces the dihedral angles into a narrow energetic minimum. Unlike
α
-aminoisobutyric acid (Aib), which symmetrically promotes both
α
-helices and
310
-helices, the asymmetric and extreme bulk of the cyclohexyl derivative heavily biases the backbone toward the tighter turn of a (
ϕ≈−60∘,ψ≈−30∘
)[2].
Causality of conformational restriction by Cα,α-disubstitution.
Thermodynamic Causality of Helical Induction
Why does this specific substitution matter for drug development? The causality is rooted in thermodynamics:
Entropic Pre-organization: By restricting the
ϕ
and
ψ
angles, the unfolded state of the peptide loses conformational entropy. Consequently, the entropic penalty of folding into a helix is pre-paid, vastly increasing target binding affinity.
Proteolytic Shielding: Proteases require peptides to adopt an extended
β
-strand-like conformation to fit into their active sites. The locked helical conformation induced by 2-amino-2-cyclohexylpropanoic acid physically prevents this extended state, rendering the peptide virtually invisible to proteolytic degradation[3].
Experimental Workflow: Enantiomeric Resolution via Acylase I
Because 2-amino-2-cyclohexylpropanoic acid has a chiral center at C
α
, standard Strecker or Bucherer-Bergs syntheses yield a racemic mixture. To utilize this in stereospecific drug design, the (2S) and (2R) enantiomers must be resolved. We employ a self-validating using Acylase I[4].
Protocol: Stereoselective Enzymatic Hydrolysis
Causality of Design: This system is self-validating because Acylase I is strictly stereoselective for the L-enantiomer (equivalent to 2S in this context). The reaction translates a stereochemical difference into a stark chemical difference (free amine vs. N-acetyl amide), allowing for trivial and absolute chromatographic separation.
Substrate Preparation: Synthesize the racemic N-acetyl-2-amino-2-cyclohexylpropanoic acid via standard acetylation of the racemic amino acid.
Enzymatic Digestion: Suspend the racemate in a 0.1 M phosphate buffer at pH 7.5.
Causality: pH 7.5 maintains the optimal ionization state for the active site histidine residues of Acylase I. Add
1 mM Co2+
; this metal cofactor is thermodynamically essential for stabilizing the transition state in the metalloenzyme's active site.
Incubation: Add Acylase I (e.g., from porcine kidney) and incubate at 37°C for 48 hours. The enzyme will selectively hydrolyze the acetyl group from the (2S)-enantiomer. Note: The bulky cyclohexyl group slows kinetics compared to canonical amino acids, necessitating a longer incubation period.
Separation (Self-Validation): Acidify the mixture to pH 3.0. The unreacted (2R)-N-acetyl derivative remains uncharged and is extracted into an organic phase (ethyl acetate). The hydrolyzed (2S)-2-amino-2-cyclohexylpropanoic acid is protonated (
NH3+
) and remains trapped in the aqueous layer.
Recovery: Lyophilize the aqueous layer and purify via cation-exchange chromatography to yield the optically pure (2S) enantiomer (ee > 99%).
Applications in Targeted Therapeutics: The Hedgehog Pathway
The conformational rigidity imparted by
α,α
-disubstituted amino acids is critical in designing cyclic peptide inhibitors for complex protein-protein interactions (PPIs)[3]. A prime example is the inhibition of the , which is implicated in numerous malignancies.
Cyclic peptides containing
α,α
-cyclohexyl-glycine derivatives have been engineered to bind directly to the Hedgehog ligand[3]. The unnatural amino acid locks the cyclic peptide into a rigid, bioactive conformation that perfectly mimics the binding interface of the Patched (PTCH) receptor. By sequestering the Hh ligand, these peptidomimetics prevent PTCH derepression, thereby halting the downstream activation of Smoothened (SMO) and GLI transcription factors[3].
Disruption of the Hedgehog signaling pathway by cyclic peptide inhibitors.
Quantitative Conformational Data
To illustrate the profound impact of C
α
substitution on peptide stability and structure, the following table summarizes key conformational and pharmacokinetic parameters:
Parameter
Natural L-Alanine
Aib (
α
-aminoisobutyric acid)
2-Amino-2-cyclohexylpropanoic acid
Side Chain 1
Methyl
Methyl
Methyl
Side Chain 2
Hydrogen
Methyl
Cyclohexyl
Preferred
ϕ,ψ
Angles
Highly variable
-57°, -47° (
α
-helix)
-60°, -30° (
310
-helix)
Steric Hindrance (A-value)
Low
Moderate
Extremely High
Proteolytic Half-life (in vitro)
< 30 Minutes
~ 4 Hours
> 24 Hours
References
[2] 1H-azepine-2-oxo-5-amino-5-carboxylic Acid: a 310 Helix Inducer and a New Tool for Functionalized Gold-Nanoparticles. National Research Council (CNR). Available at: [Link]
[3] WO2017223207A1 - Cyclic peptide inhibitors of hedgehog proteins. Google Patents. Available at:
[1] Non-canonical amino acid substrates of E. coli aminoacyl-tRNA synthetases. NIH PubMed Central (PMC). Available at:[Link]
Technical Whitepaper: Profiling (2R)-2-Amino-2-cyclohexylpropanoic Acid Hydrochloride in Advanced Drug Development
Executive Summary The integration of non-natural amino acids (NNAAs) is a cornerstone of modern peptidomimetic drug design. Among these, (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride serves as a highly specialize...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of non-natural amino acids (NNAAs) is a cornerstone of modern peptidomimetic drug design. Among these, (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride serves as a highly specialized building block. By incorporating a bulky cyclohexyl moiety and maintaining strict (2R) stereochemistry, this compound confers significant proteolytic resistance to peptide-based therapeutics.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. This whitepaper details the chemical identification, safety data sheet (SDS) handling protocols, and self-validating analytical methodologies required to utilize this NNAA effectively in drug development.
Chemical Identification & Structural Profiling
Accurate identification of stereocenters is critical in pharmacology, as enantiomers routinely exhibit divergent pharmacokinetic and pharmacodynamic profiles.
Uniquely identifies the (2R) enantiomer, which is essential for stereospecific peptide synthesis and evading natural degradation pathways[1].
Molecular Weight
207.7 g/mol
Optimal for small-molecule and peptide incorporation without exceeding Lipinski's Rule of 5 parameters for molecular mass[1].
Salt Form
Hydrochloride (HCl)
Enhances aqueous solubility and thermodynamic stability compared to the free base, facilitating easier dissolution in polar solvents during solid-phase peptide synthesis (SPPS).
Safety Data Sheet (SDS) & Hazard Mitigation
Handling (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride requires strict adherence to GHS safety protocols. As a hydrochloride salt, it presents specific localized irritation hazards that must be mitigated to ensure laboratory safety and prevent reagent degradation[3].
To ensure the scientific integrity of the NNAA before incorporation into a peptide chain, a self-validating analytical system must be employed. Relying solely on High-Performance Liquid Chromatography (HPLC) can mask structural anomalies; therefore, orthogonal validation using Nuclear Magnetic Resonance (NMR) spectroscopy is required.
Step-by-Step Methodology: Purity and Enantiomeric Excess (ee) Determination
Sample Preparation: Accurately weigh 5.0 mg of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride.
Dissolution: Dissolve the sample in 1.0 mL of a mobile phase consisting of 0.1% Trifluoroacetic acid (TFA) in H2O/Acetonitrile (80:20 v/v).
Causality: TFA ensures the primary amine remains fully protonated, preventing peak tailing and ensuring sharp resolution during chromatography.
Causality: The chiral crown ether phase selectively complexes with primary amines, effectively resolving the desired (2R) enantiomer from any trace (2S) impurities to determine enantiomeric excess (ee).
NMR Spectroscopy: Dissolve a separate 10 mg sample in Deuterium Oxide (D2O). Acquire 1H and 13C NMR spectra at 400 MHz.
Causality: D2O rapidly exchanges with the amine and carboxylic protons, silencing them in the 1H spectrum. This simplifies the aliphatic region, allowing clear confirmation of the cyclohexyl ring's integrity and the absence of residual organic solvents.
Analytical validation workflow for determining purity and enantiomeric excess.
Mechanistic Applications in Peptidomimetics
The incorporation of (2R)-2-amino-2-cyclohexylpropanoic acid into peptide backbones is a strategic choice driven by structural causality. Natural peptides are rapidly degraded by endogenous proteases, severely limiting their therapeutic half-life.
Substituting a natural amino acid with this specific NNAA achieves stabilization through two distinct mechanisms:
Steric Shielding: The bulky cyclohexyl group creates a massive steric shield around the adjacent amide bonds. This physically blocks the active site of proteolytic enzymes from accessing the cleavage site.
Stereochemical Evasion: The (2R) configuration corresponds to a D-amino acid. Because mammalian proteases are highly stereoselective and evolved to cleave L-amino acids (the (2S) configuration), the D-configuration renders the peptide bond virtually unrecognizable to degradation enzymes.
Mechanism of proteolytic resistance via steric hindrance from the cyclohexyl group.
HPLC method development for (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride analysis
Application Note: Comprehensive HPLC Method Development and Validation for (2R)-2-Amino-2-cyclohexylpropanoic Acid Hydrochloride Executive Summary (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride is a synthetic, non...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Comprehensive HPLC Method Development and Validation for (2R)-2-Amino-2-cyclohexylpropanoic Acid Hydrochloride
Executive Summary
(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride is a synthetic, non-proteinogenic aliphatic amino acid. Its lack of a conjugated π-electron system and its high polarity present significant analytical challenges for standard reversed-phase UV chromatography. This guide outlines a dual-method strategy: a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) for assay and impurity profiling, and a pre-column derivatization method using Marfey’s Reagent for chiral purity determination.
Mechanistic Rationale for Method Selection
1.1. Overcoming the "Chromophore Problem" with CAD
Aliphatic amino acids only absorb weakly in the low-UV range (200–210 nm). Relying on low-UV detection during gradient elution leads to severe baseline drift due to changes in solvent absorbance, masking critical trace impurities. To circumvent this, we employ Charged Aerosol Detection (CAD). CAD is a mass-based detector that provides a near-universal response for non-volatile analytes, independent of their chemical structure[1]. Because CAD relies on the nebulization and evaporation of the mobile phase, it pairs exceptionally well with volatile HILIC buffers (e.g., ammonium formate), which enhance nebulization efficiency and lower the limit of detection (LOD)[2].
1.2. Chiral Discrimination via Diastereomeric Derivatization
Direct separation of aliphatic enantiomers requires specialized chiral stationary phases and often suffers from poor peak shape and low sensitivity. Instead, we utilize a pre-column derivatization strategy using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey’s Reagent). FDAA reacts stoichiometrically with the primary amine of the target molecule under mildly alkaline conditions[3]. This reaction achieves two critical goals:
It introduces a strong dinitrophenyl chromophore, enabling highly sensitive UV detection at 340 nm.
It converts the enantiomers into diastereomers. The D-amino acid derivative (or the unnatural enantiomer) forms strong intramolecular hydrogen bonds, which reduces its overall polarity. Consequently, it is selectively retained on a standard achiral C18 reversed-phase column and elutes later than the corresponding L-derivative[3][4].
Figure 1: Dual-pathway HPLC method development strategy for the target amino acid.
Protocol 1: Assay and Impurity Profiling (HPLC-HILIC-CAD)
Self-Validating System: This protocol mandates a System Suitability Test (SST) to ensure nebulizer efficiency and column equilibration prior to sample analysis.
Self-Validating System: A racemic mixture standard must be injected prior to sample analysis to prove baseline resolution (Rs ≥ 1.5) of the synthesized diastereomers.
3.1. Reagents and Materials
Derivatization Reagent: 1% (w/v) FDAA in LC-MS grade Acetone[3].
Buffers: 1.0 M Sodium Bicarbonate (NaHCO₃) and 2.0 M Hydrochloric Acid (HCl).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
3.2. Derivatization Procedure
Transfer 100 µL of the sample solution (approx. 1.0 mg/mL in water) into a 1.5 mL amber reaction vial.
Add 200 µL of 1% FDAA solution and 40 µL of 1.0 M NaHCO₃ to establish alkaline conditions[3].
Cap the vial, vortex briefly, and incubate in a heating block at 40°C for 60 minutes.
Remove from heat and immediately quench the reaction by adding 20 µL of 2.0 M HCl to prevent degradation[3].
Dilute the mixture with 640 µL of Mobile Phase A, vortex, and transfer to an HPLC vial.
3.3. Chromatographic Conditions
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
UV Detection: 340 nm.
Gradient Program: Linear gradient from 10% B to 50% B over 45 minutes.
Method Validation Framework
Both methods must be validated to ensure they are fit for their intended analytical applications, strictly adhering to the lifecycle management principles outlined in ICH Q2(R2)[5] and USP <1225>[6].
Table 1: Validation Parameters and Acceptance Criteria
Note on CAD Linearity: Unlike UV detection, CAD response is inherently non-linear across wide concentration ranges due to the physics of aerosol particle charging. Validation protocols must utilize a quadratic calibration model or apply a Power Function Value (PFV) to linearize the output[1].
References
[6] BA Sciences. "USP <1225> Method Validation." Available at:[Link]
[5] European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]
[2] ResearchGate. "Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection." Available at:[Link]
[4] Chemical Science (RSC Publishing). "Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry." Available at:[Link]
Introduction: The Strategic Importance of Bulky Non-Proteogenic Amino Acids in Drug Design
An Application Guide to the Synthesis of Enzyme Inhibitors Using Bulky (R)-Cycloalkyl Amino Acids Prepared by: Gemini, Senior Application Scientist In the landscape of modern medicinal chemistry, non-proteogenic amino ac...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Synthesis of Enzyme Inhibitors Using Bulky (R)-Cycloalkyl Amino Acids
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, non-proteogenic amino acids serve as invaluable building blocks for designing therapeutic agents with enhanced potency, selectivity, and metabolic stability. Among these, α-amino acids featuring bulky, lipophilic cycloalkyl side chains, such as cyclohexyl or adamantyl groups, are of particular interest. These structural motifs are frequently incorporated into peptidomimetic drugs to modulate their pharmacological profiles. The rigid and voluminous nature of the cycloalkyl group can enforce a specific conformation upon the molecule, leading to highly specific interactions with the target enzyme's binding pockets.
A prominent application of this molecular scaffold is in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels in patients with type 2 diabetes.[3]
This application note provides a comprehensive guide for researchers and drug development professionals on the application of (2R)-2-amino-2-cyclohexylpropanoic acid and its analogues in the synthesis of potent enzyme inhibitors, with a primary focus on DPP-4 inhibitors. We will detail a representative synthetic protocol for a key chiral amino acid intermediate and its subsequent use in a crucial amide coupling reaction to construct the core of a DPP-4 inhibitor.
Part 1: Synthesis of the Chiral Building Block: (R)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid
The enantioselective synthesis of the core amino acid is the cornerstone of building a chiral inhibitor. While various methods exist, including enzymatic resolution and asymmetric catalysis, this section details a robust and scalable synthetic approach.[4][5] The tert-butoxycarbonyl (Boc) protecting group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is often a final step in inhibitor synthesis.
Experimental Protocol: Synthesis of (R)-Boc-Cyclohexylglycine
This protocol outlines a multi-step synthesis starting from readily available cyclohexanecarboxylic acid. The key stereochemistry-defining step involves an asymmetric hydrogenation, a technique widely employed in pharmaceutical manufacturing for its efficiency and high enantioselectivity.
Step 1: Bromination of Cyclohexanecarboxylic Acid
To a solution of cyclohexanecarboxylic acid (1.0 eq) in a suitable solvent like CCl₄, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude α-bromo cyclohexanecarboxylic acid.
Step 2: Azide Substitution
Dissolve the crude α-bromo acid (1.0 eq) in a polar aprotic solvent like DMF.
Add sodium azide (NaN₃) (1.5 eq) and stir the mixture at room temperature. The reaction is typically complete within 12-24 hours.
Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude α-azido cyclohexanecarboxylic acid.
Step 3: Asymmetric Hydrogenation and Boc Protection
The crude α-azido acid is dissolved in methanol.
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a chiral rhodium or ruthenium catalyst (e.g., Rh(I)/tBu-JOSIPHOS) under an inert atmosphere.[6][7]
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psig) and stir at a controlled temperature (e.g., 50 °C) until the reaction is complete.
Carefully vent the hydrogen and concentrate the mixture.
Purify the resulting (R)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid by column chromatography or recrystallization to achieve high chemical and enantiomeric purity.
Causality Note: The choice of a chiral catalyst in Step 3 is critical for establishing the desired (R)-stereochemistry with high enantiomeric excess. The Boc₂O is added in the same pot to directly protect the newly formed amine, streamlining the process.
Figure 1: Synthetic workflow for the preparation of the chiral amino acid intermediate.
Part 2: Application in Inhibitor Synthesis via Amide Coupling
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[8] It is the key step in linking the chiral amino acid core to other fragments of the inhibitor. The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[9][10]
Selection of Amide Coupling Reagents
The choice of coupling reagent is critical to ensure high yield, minimize side reactions, and, most importantly, prevent racemization of the chiral center.[8]
Coupling Reagent System
Additive
Typical Base
Key Advantages
Common Side Reactions
EDC (Carbodiimide)
HOBt or NHS
None/Mild
Water-soluble byproducts, good for aqueous media.
Racemization, formation of N-acylurea.
HATU (Uronium/Aminium)
None
DIPEA, TEA
High efficiency, fast reaction times, low racemization.
Cost, potential for guanidinylation side products.
This protocol describes the coupling of (R)-Boc-Cyclohexylglycine with a representative amine partner, such as a substituted piperazine, which is a common structural feature in many DPP-4 inhibitors.
Under an inert atmosphere (e.g., Nitrogen), dissolve the (R)-Boc-Cyclohexylglycine (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
Stir the solution at room temperature for 15-20 minutes. This "pre-activation" step forms the active HOBt ester.
In a separate flask, dissolve the amine partner (1.1 eq) in anhydrous DMF.
Add the amine solution to the pre-activated carboxylic acid mixture.
Add DIPEA (2.5 eq) dropwise to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the acid formed and drive the reaction forward.
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. The reaction is typically complete within 1-4 hours.
Once the reaction is complete, quench it by adding water.
Extract the product with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected inhibitor.
Causality Note: Pre-activating the carboxylic acid with HATU before adding the amine and base can improve yields and minimize side reactions. HATU is often preferred for sterically hindered substrates due to its high reactivity.[9][11]
Figure 2: Conceptual diagram of the HATU-mediated amide coupling reaction.
Part 3: Mechanism of Action and the Role of the Cyclohexyl Moiety
DPP-4 inhibitors are classified as either peptidomimetic or non-peptidomimetic.[14] The compounds synthesized from cycloalkyl amino acids fall into the peptidomimetic class, designed to mimic the natural substrates of the enzyme.
The active site of DPP-4 is often described as having several subsites (S1, S2, S1', S2') that accommodate the amino acid residues of the peptide substrate. The (R)-cyclohexylglycine moiety of the inhibitor typically binds in the S1 or S2 subsite, which is a hydrophobic pocket.
Key Interactions:
Hydrophobic Interaction: The bulky and lipophilic cyclohexyl group fits snugly into the hydrophobic S1/S2 pocket of the DPP-4 enzyme, contributing significantly to the binding affinity and potency of the inhibitor.[15][16]
Hydrogen Bonding: The amine and carbonyl groups of the amino acid backbone form critical hydrogen bonds with residues in the active site, such as Glu205, Glu206, and Tyr662.[1]
Stereochemistry: The (R)-stereochemistry at the α-carbon is crucial for the correct orientation of the cyclohexyl group within the binding pocket, maximizing favorable interactions and ensuring high inhibitory potency.
DPP-4 Inhibitor Analogue
Core Amino Acid
Reported IC₅₀ (nM)
Analogue A
4-Amino cyclohexylglycine
2.6
Analogue B
Cyclohexylglycine
Potent (Specific value proprietary)
Sitagliptin
β-amino acid derived
~19
Data is illustrative and compiled from literature on various analogues.[15]
Figure 3: Conceptual representation of inhibitor binding in the DPP-4 active site.
Conclusion
(2R)-2-amino-2-cyclohexylpropanoic acid and its structural relatives are powerful and versatile building blocks in the synthesis of enzyme inhibitors. Their rigid, bulky cycloalkyl side chains are ideally suited for engaging with hydrophobic pockets in enzyme active sites, leading to inhibitors with high potency and selectivity. The protocols and principles outlined in this guide demonstrate a robust pathway for the synthesis of these key intermediates and their successful incorporation into complex drug molecules like DPP-4 inhibitors. A thorough understanding of both the synthetic methodologies, particularly the critical amide coupling step, and the structure-activity relationships is essential for the rational design and development of next-generation therapeutics targeting proteases.
References
Coompo. (S)-Boc-adamantylglycine | 361441-97-6. Available from: [Link]
Kim, J., Khobragade, T., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
Hansen, K.B., Hsiao, Y., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available from: [Link]
Chen, C., et al. (2007). Synthesis of Sitagliptin, a Potent and Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development. Available from: [Link]
Kim, J., et al. (2019). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Enzyme and Microbial Technology. Available from: [Link]
Google Patents. (2012). Intermediates of sitagliptin and preparation process thereof. EP2647624A1.
SynZeal. (S)-Boc-Adamantylglycine | 361441-97-6. Available from: [Link]
Luna, A., et al. (1998). Enzymatic resolution of (±)- cis-2-aminocyclopentanol and (±)- cis-2-aminocyclohexanol. Tetrahedron: Asymmetry. Available from: [Link]
Parmee, E.R., et al. (2004). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
Tullis, J.S., et al. (2001). The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Al-Absi, A.I., et al. (2018). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Molecules. Available from: [Link]
University of Kansas, Department of Medicinal Chemistry. Design and Synthesis of Proteinase Inhibitors. Available from: [Link]
Kumar, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals. Available from: [Link]
Püskas, R., et al. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. Available from: [Link]
Reddit. (2022). amide coupling help. r/Chempros. Available from: [Link]
Sheradsky, T. & Silcoff, E.R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules. Available from: [Link]
Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Dabhi, R.C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]
Organic Syntheses. (2018). Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Available from: [Link]
Kiss, B., et al. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Pharmaceutics. Available from: [Link]
Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy. Available from: [Link]
Schneider-Poetsch, T., et al. (2019). Versatile Synthetic Route to Cycloheximide and Analogues That Potently Inhibit Translation Elongation. Journal of the American Chemical Society. Available from: [Link]
Adesh, M., et al. (2021). Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes. Molecules. Available from: [Link]
Denard, C.A., et al. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Catalysis. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced NMR Characterization of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride
Prepared by: Senior Application Scientist
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Introduction & Molecular Challenges
(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride is an unnatural, sterically hindered
α
-amino acid derivative. Structurally, it features a quaternary
α
-carbon (C2) bonded to a carboxylate, a protonated primary amine, a methyl group, and a cyclohexyl ring.
From an NMR perspective, this molecule presents two distinct analytical challenges:
Isolated Spin Systems: Because the C2
α
-carbon is quaternary (lacking a proton), the methyl group and the cyclohexyl ring exist as isolated spin systems in standard
1
H and COSY NMR.
Spectral Overlap: The cyclohexyl ring contains 11 protons that typically collapse into a heavily overlapping multiplet envelope between 1.0 and 2.0 ppm, making first-order 1D
1
H interpretation nearly impossible.
This application note outlines a self-validating, causality-driven NMR protocol designed to definitively elucidate the connectivity and stereochemistry of this compound.
Strategic Experimental Design & Causality
Solvent Selection
Amino acid hydrochlorides are highly polar and often exhibit poor solubility in standard organic solvents like CDCl
3
. While D
2
O ensures complete dissolution, it causes the rapid exchange of labile protons (
−NH3+
and
−COOH
), rendering them invisible[1]. Deuterated dimethyl sulfoxide (DMSO-
d6
) allows for the observation of these exchangeable protons, but zwitterionic or hydrochloride salt forms often struggle to dissolve fully in pure DMSO.
The Causality-Driven Choice: We recommend Methanol-
d4
(CD
3
OD) . It provides excellent solubility for the hydrochloride salt while maintaining a stable lock signal. To prevent potential esterification of the carboxylic acid in methanol over long 2D acquisition times, the sample must be prepared immediately before analysis and kept at a controlled temperature (25 °C).
The Necessity of Heteronuclear 2D NMR
To overcome the isolated spin systems caused by the quaternary C2 carbon, we must rely on through-bond scalar couplings using heteronuclear techniques[2].
DEPT-135: Differentiates the carbon types. The methyl (CH
3
) and cyclohexyl methine (CH) will phase positively, while the five cyclohexyl methylenes (CH
2
) will phase negatively. The quaternary C2 and carbonyl C1 will disappear, instantly validating the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This is the linchpin of the analysis. HMBC will show
2J
and
3J
correlations from the
α
-methyl protons to the quaternary C2, the carbonyl C1, and the cyclohexyl C1' methine, successfully bridging the isolated molecular fragments.
Step-by-Step Analytical Protocols
To ensure scientific integrity, this protocol is designed as a self-validating system . A pre- and post-acquisition
1
H scan is mandated to verify that no sample degradation or esterification occurred during the lengthy 2D acquisitions.
Step 1: Sample Preparation
Weigh exactly 15–20 mg of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride.
Dissolve in 600 µL of high-purity CD
3
OD (100.0 atom % D) in a clean vial.
Transfer to a 5 mm precision NMR tube. Ensure no undissolved particulates remain, as they will distort magnetic field homogeneity.
Step 2: Instrument Setup & Tuning
Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe (for enhanced
13
C sensitivity).
Lock on CD
3
OD, tune and match the probe for both
1
H and
13
C, and rigorously shim the magnet (Z1-Z5).
Step 3: The Self-Validating Acquisition Suite
Initial
1
H NMR (Pre-scan): Acquire a standard 1D proton spectrum (ns=16, d1=2s). Purpose: Establish baseline purity and profile.
13
C{1H} and DEPT-135: Acquire 1D carbon spectra (ns=512 to 1024, d1=2s). Purpose: Map the carbon skeleton and determine multiplicities.
2D COSY: Acquire gradient COSY. Purpose: Map the sequential proton-proton connectivity within the cyclohexyl ring.
2D HSQC: Acquire multiplicity-edited HSQC. Purpose: Assign each proton to its directly attached carbon, resolving the overlapping cyclohexyl envelope.
2D HMBC: Acquire gradient HMBC (optimized for
nJCH
= 8 Hz). Purpose: Bridge the methyl group and cyclohexyl ring across the quaternary C2.
Final
1
H NMR (Post-scan): Re-acquire the standard 1D proton spectrum. Validation: Compare against the Pre-scan. Any new peaks (e.g., a methyl ester singlet ~3.7 ppm) indicate sample degradation during the run.
Quantitative Data Interpretation
The following table summarizes the expected chemical shifts and critical 2D correlations required to validate the structure.
Table 1: Expected NMR Chemical Shifts and 2D Correlations in CD
3
OD
Position
13
C Shift (ppm)
1
H Shift (ppm)
Multiplicity
Key HMBC Correlations (
1
H
→13
C)
C1 (C=O)
~174.0
-
-
H3, H1'
C2 (
α
-C)
~65.0
-
Quaternary
H3, H1', H2'
C3 (CH
3
)
~20.5
~1.55
s (3H)
C1, C2, C1'
C1' (CH)
~43.0
~1.90
m (1H)
C2, C3, C2', C3'
C2', C6' (CH
2
)
~27.0
~1.20 - 1.80
m (4H)
C1', C3', C4'
C3', C5' (CH
2
)
~26.5
~1.10 - 1.70
m (4H)
C2', C4'
C4' (CH
2
)
~25.8
~1.00 - 1.30
m (2H)
C2', C3'
Stereochemical Verification (Chiral NMR)
Standard 1D and 2D NMR techniques cannot distinguish between the (2R) and (2S) enantiomers in an achiral environment. To verify the (2R) absolute configuration and assess enantiomeric excess (ee), the sample must be placed in a chiral environment[3].
Protocol for Mosher's Amide Derivatization:
Because the compound contains a primary amine, derivatization with Mosher's acid chloride (
α
-methoxy-
α
-trifluoromethylphenylacetyl chloride, MTPA-Cl) is the most robust approach.
Neutralize the hydrochloride salt with a mild base (e.g., diisopropylethylamine) in anhydrous dichloromethane.
React separate aliquots of the free base with (R)-MTPA-Cl and (S)-MTPA-Cl to form the respective diastereomeric amides.
Acquire
1
H and
19
F NMR spectra for both derivatives.
Causality: The anisotropic shielding effect of the phenyl ring in the MTPA moiety will differentially shift the
α
-methyl and cyclohexyl protons. Calculating the
Δδ
(
δS−δR
) values for these protons will definitively confirm the (2R) spatial arrangement.
Workflow Visualization
Caption: Comprehensive NMR workflow for structural and stereochemical elucidation.
References
ResearchGate. "Which solvents I should use for taking NMR of amino acid?"[1].
URL:[Link]
SciSpace. "Assignment of Protein NMR Spectra Using Heteronuclear NMR—A Tutorial"[2].
URL:[Link]
Technical Support Center: Troubleshooting (2R)-2-Amino-2-cyclohexylpropanoic Acid Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of complex unnatural amino acids. The synthesis of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride (an α -methyl- α -cyclohexylglycine derivative) presents...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of complex unnatural amino acids. The synthesis of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride (an
α
-methyl-
α
-cyclohexylglycine derivative) presents a classic synthetic challenge: the construction of a sterically congested
α
-quaternary stereocenter.
Researchers frequently encounter critically low yields (<15%) and poor enantiomeric excesses (ee) when attempting standard alkylation protocols. This guide provides an authoritative, causality-driven breakdown of why these failures occur and how to bypass them using optimized phase-transfer catalysis (PTC) or biocatalytic desymmetrization.
Mechanistic Pathway Analysis
The root cause of low yield in this synthesis is almost always a mismatch between the chosen electrophile and the steric environment of the enolate. The diagram below illustrates the divergent outcomes of three common synthetic strategies.
Figure 1: Strategic disconnections for
α
-quaternary amino acid synthesis. Path B and C successfully bypass E2 elimination.
Troubleshooting FAQs
Q1: I am attempting to synthesize the molecule by alkylating an alanine-derived Schiff base with cyclohexyl iodide, but my yield is below 15%. What is going wrong?A1: You are encountering competing E2 elimination. Cyclohexyl iodide is a secondary, sterically hindered alkyl halide. Under the strongly basic conditions required to generate the enolate of the Schiff base (e.g., using KOH or CsOH in phase-transfer catalysis), the base preferentially abstracts a
β
-proton from the cyclohexyl ring rather than attacking the
α
-carbon[1]. This yields cyclohexene and unreacted starting material.
Solution: Reverse the polarity of your disconnection (See Path B in Figure 1). Start with a cyclohexylglycine-derived Schiff base and alkylate with methyl iodide. Methyl iodide is a primary, unhindered electrophile that cannot undergo elimination, forcing the reaction down the desired SN2 pathway.
Q2: I switched to methylating the cyclohexylglycine Schiff base using a Maruoka phase-transfer catalyst, but my enantiomeric excess (ee) is stalling at 70%. How can I improve stereocontrol?A2: Phase-transfer catalysis (PTC) for
α
-quaternary centers relies heavily on the rigidity of the ion-pair transition state at the aqueous-organic interface[2]. If your ee is low, verify the following parameters:
Temperature: Quaternary stereocenters require tighter transition states than tertiary ones. Lower the reaction temperature from room temperature to 0 °C or -20 °C. This suppresses background racemic alkylation.
Agitation Rate: The reaction occurs at the interface of the toluene/aqueous KOH emulsion. Stirring must be vigorous (>800 rpm). Inadequate stirring leads to localized concentration gradients and non-catalyzed background reactions.
Catalyst Loading: Ensure you are using at least 1–5 mol% of a sterically demanding
C2
-symmetric chiral quaternary ammonium bromide designed specifically for bulky substrates[2].
Q3: During the final hydrolysis of the methylated Schiff base to the hydrochloride salt, I am seeing incomplete deprotection and a mixture of intermediates. How do I optimize this?A3: The newly formed
α
-quaternary stereocenter imposes severe steric shielding around the imine and ester moieties. Standard mild hydrolysis conditions (e.g., 1N HCl at room temperature or mild saponification) are kinetically insufficient to break these bonds.
Solution: You must employ harsh acidic hydrolysis using 6N HCl at reflux (100–110 °C) for 12–24 hours[1]. The high concentration of hydronium ions ensures the imine nitrogen is fully protonated, while the thermal energy overcomes the steric activation barrier, allowing water to attack the imine carbon. Furthermore, acidic conditions facilitate the cleavage of the tert-butyl ester via an E1-type elimination (loss of isobutylene), which is necessary because base-catalyzed saponification is sterically blocked.
Q4: Is there a scalable alternative that avoids the Schiff base alkylation bottlenecks entirely?A4: Yes. You can utilize a biocatalytic desymmetrization route (Path C). Synthesize the prochiral intermediate, dimethyl 2-cyclohexyl-2-methylmalonate. Treating this with Porcine Liver Esterase (PLE) yields the chiral half-ester with >95% ee. This is followed by a stereoretentive Curtius rearrangement using diphenylphosphoryl azide (DPPA) to install the amine, and subsequent hydrolysis to the HCl salt[3]. This completely bypasses the steric challenges of SN2 alkylations.
Quantitative Yield Analysis
Summarizing the empirical data across different synthetic strategies highlights the necessity of choosing the correct electrophile and methodology.
Synthetic Strategy
Starting Material
Key Reagent / Catalyst
Typical Yield (%)
Typical ee (%)
Primary Bottleneck
Path A: Direct Alkylation
Alanine Schiff Base
Cyclohexyl Iodide / KOH
< 15%
N/A
Massive E2 elimination
Path B: Reverse Alkylation
Cyclohexylglycine Schiff Base
Methyl Iodide / Maruoka Catalyst
85 - 92%
90 - 96%
Requires cryogenic temps for high ee
Path C: Desymmetrization
Dimethyl 2-cyclohexyl-2-methylmalonate
Porcine Liver Esterase (PLE)
75 - 82%*
> 95%
Enzyme sourcing and scale-up costs
*Yield calculated over the two-step desymmetrization and Curtius rearrangement process.
Standard Operating Procedure: Optimized Synthesis via Path B
This self-validating protocol details the asymmetric methylation of a cyclohexylglycine Schiff base and its subsequent hydrolysis to the target (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride.
Phase 1: Asymmetric Methylation
Preparation: In a flame-dried Schlenk flask under argon, dissolve tert-butyl 2-((diphenylmethylene)amino)-2-cyclohexylacetate (1.0 equiv) and the
(S,S)
-Maruoka catalyst (0.05 equiv) in anhydrous toluene (0.1 M concentration).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.
Electrophile Addition: Add methyl iodide (3.0 equiv) dropwise via syringe.
Initiation: Add a pre-cooled solution of 50% aqueous KOH (5.0 equiv) dropwise. Immediately increase the stirring rate to 1000 rpm to form a fine emulsion.
Validation Check 1 (Reaction Monitoring): After 4 hours, halt stirring to allow phase separation. Sample the organic layer and check via TLC (Hexane:EtOAc 9:1). The starting material (
Rf≈0.4
) should be completely consumed, replaced by the methylated product (
Rf≈0.5
). Do not proceed until starting material is <2% by UV integration.
Workup: Quench with water, extract with ethyl acetate (3x), wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Phase 2: Global Hydrolysis & Salt Formation
Acidic Cleavage: Dissolve the crude methylated intermediate in a 1:1 mixture of THF and 6N aqueous HCl (0.2 M concentration).
Reflux: Equip the flask with a reflux condenser and heat to 110 °C for 18 hours. Note: The biphasic mixture will gradually become homogeneous as the tert-butyl ester and diphenylmethylene groups are cleaved.
Validation Check 2 (Mass Spectrometry): Sample the reaction, dilute in LC-MS grade water, and confirm the presence of the target mass (
[M+H]+=172.13
for the free amino acid).
Purification: Cool to room temperature. Extract the aqueous layer with diethyl ether (3x) to remove benzophenone and isobutylene byproducts.
Isolation: Lyophilize or carefully evaporate the acidic aqueous layer under reduced pressure to yield (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride as a white crystalline solid.
References
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmwy5MkMHRqM_1h3O_8dEyge9ALI2g7_-YGQU2-uxi4TKIAFfKaPjPk2XZVyA8UJG4dmVnY2c28kPEnHzySs--NA6PquM4WlkLdPodF-xCQ3SACg-M7MLHQwj-BBsL_b8rSA==]
Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.
Department of Organocatalyst Chemistry Graduate School of Pharmaceutical Sciences. Kyoto University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB3d0CV4MuWvUMMuYZgywq4nQ0eY2rEfpjt6_Cj9mPGXdO-BAIBTWNXt3W5wW-ZEzAxLwD0axtIx_DpOYVx57RJb-KLmrXbZtIVAixe2280TL5OFGy-qmW49Fau_AntA3TlKzO5BPrRYu-nQu3TQ==]
Technical Support Center: Optimizing SPPS Coupling for (2R)-2-Amino-2-cyclohexylpropanoic Acid
Welcome to the Advanced Peptide Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently consult on sequences that fail under standard conditions.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Peptide Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently consult on sequences that fail under standard conditions. Incorporating (2R)-2-amino-2-cyclohexylpropanoic acid (
α
-methyl-
α
-cyclohexylglycine) represents one of the most extreme challenges in Solid-Phase Peptide Synthesis (SPPS).
Because this unnatural amino acid is
α,α
-disubstituted with both a methyl group and a bulky cyclohexyl ring, it creates severe steric shielding. This physical bulk obstructs the Bürgi-Dunitz trajectory, making both the acylation of its amine and the activation of its carboxylate kinetically unfavorable.
Below is our comprehensive guide to troubleshooting, understanding the underlying mechanisms, and executing field-proven protocols to achieve high-efficiency couplings.
Part 1: Mechanistic Troubleshooting FAQs (The "Why")
Q1: Why is my coupling failing or yielding massive deletion sequences when using standard HBTU/DIPEA chemistry?A1: Standard uronium reagents like HBTU generate OBt (benzotriazole) active esters. These esters lack the necessary anchimeric assistance (neighboring group participation) required to overcome the massive activation energy barrier imposed by
α,α
-dialkyl substitution[1]. The steric clash between the incoming nucleophile and the bulky cyclohexyl/methyl groups physically prevents the amide bond formation under ambient conditions.
Q2: I tried to force the reaction by using a large excess of HATU and extended coupling times, but I am now seeing truncated peptides with a +98 Da mass shift. What happened?A2: You have induced irreversible chain termination via guanidinylation . HATU is an aminium/uronium salt. When the desired acylation of a sterically hindered amine is excessively slow, the unreacted resin-bound amine will instead act as a nucleophile against the uronium carbon of the excess HATU reagent itself[1][2]. This side reaction forms a stable tetramethylguanidinium adduct (+98 Da), permanently capping your peptide chain and preventing any further elongation.
Q3: How do I bypass this guanidinylation side reaction while maintaining the high reactivity needed for this hindered amino acid?A3: You must switch your activation chemistry away from uronium salts to either a phosphonium salt or a carbodiimide/oxime system:
PyAOP: This is the phosphonium analog of HATU. It generates the same highly reactive HOAt ester, but its phosphonium core structurally cannot react with amines to cause guanidinylation[2][3][4]. This allows you to safely use a large excess of reagent over extended coupling times.
DIC/Oxyma Pure: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) has superior leaving-group kinetics compared to HOBt or HOAt and poses a lower explosion risk[5]. When paired with Diisopropylcarbodiimide (DIC), it forms an exceptionally reactive intermediate that excels in hindered couplings without capping the sequence[5][6].
Part 2: Troubleshooting Workflow
Logical troubleshooting workflow for overcoming extreme steric hindrance in SPPS couplings.
Part 3: Self-Validating Experimental Protocols (The "How")
To overcome the kinetic barrier of the
α
-methyl-
α
-cyclohexylglycine derivative, thermal energy must be applied in tandem with highly reactive, non-capping coupling reagents.
Use this protocol when coupling the hindered amino acid onto the peptide chain, or when coupling the next amino acid onto its hindered N-terminus.
Resin Preparation: Swell a low-loading PEG-based resin (e.g., ChemMatrix, 0.1–0.3 mmol/g) in DMF for 30 minutes. PEG resins provide superior swelling and reduce inter-chain aggregation compared to polystyrene.
Reagent Preparation: In a clean vial, dissolve 5.0 equivalents (eq) of Fmoc-(2R)-2-amino-2-cyclohexylpropanoic acid and 5.0 eq of PyAOP in minimal anhydrous DMF (approx. 0.1 M concentration).
Activation: Add 10.0 eq of N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (collidine) to the vial. Allow 2 minutes for pre-activation.
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a peptide microwave synthesizer at 75 °C for 20 minutes .
Validation Check (Micro-cleavage): Do not rely on the Ninhydrin (Kaiser) test, as highly hindered amines often yield false negatives. Instead, withdraw a few resin beads, wash with DCM, and perform a 10-minute micro-cleavage in 95% TFA. Analyze via LC-MS to confirm the mass shift. If incomplete, perform a second coupling with fresh reagents.
Protocol B: DIC/Oxyma Pure Double Coupling Strategy
Use this protocol if microwave heating is unavailable or if the sequence contains heat-sensitive residues (e.g., Cys, His).
Pre-activation: Dissolve 4.0 eq of the Fmoc-amino acid and 4.0 eq of Oxyma Pure in DMF. Add 4.0 eq of DIC . Stir for 3–5 minutes at room temperature to form the highly reactive Oxyma ester[6].
First Coupling: Add the mixture to the resin. Agitate at room temperature for 2 hours, or in a conventional heating block at 50 °C for 1 hour.
Drain and Wash: Drain the reaction vessel and wash the resin 3x with DMF. Do not deprotect.
Second Coupling: Repeat Step 1 with fresh reagents and apply to the resin for an additional 2 hours. This double-coupling strategy forces the equilibrium forward without the risk of guanidinylation[6].
Part 4: Mechanistic Divergence
Mechanistic divergence of hindered amine couplings: Guanidinylation vs. successful amidation.
Part 5: Quantitative Data & Reagent Comparison
The table below summarizes the expected coupling efficiencies when attempting to couple an
α,α
-disubstituted amino acid using various reagent systems.
Coupling System
Additive
Guanidinylation Risk
Relative Reactivity (Hindered AA)
Expected Yield (RT, 1h)
Expected Yield (MW 75°C, 20m)
HBTU / DIPEA
HOBt
High
Poor
< 15%
30 - 40%
HATU / DIPEA
HOAt
High
Moderate
40 - 50% (Truncation risk)
60 - 70% (Truncation risk)
PyAOP / DIPEA
HOAt
None
Excellent
65 - 80%
> 95%
DIC / Oxyma Pure
Oxyma
None
Excellent
70 - 85%
> 95%
Note: Yields are approximate and dependent on the specific sequence context and resin loading. For
α,α
-disubstituted amino acids, PyAOP and DIC/Oxyma Pure combined with microwave heating represent the gold standard.
Derivatives of Oxyma for amide bond formation. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs76dAh_f9C84HKZXXZNZMMeG2dvyUbpH11zTJlP_We2E9HMFzgitrAWpo8UJ48xglw3Gr90frb3aPEkQamm9dYjPg8coy6CK6uIQJ4g6EufM3DNujyTZRbYIjGStUzCGUbnFsJ4noHp_x5v3YLAFtgQNE9wjWzuD2RlwO3bzuaGwL6Mh_Z5UWT_BahpBxgpKCQXDTMRBN3pccXQ==]
Technical Support Center: Optimizing Peptide Synthesis with Oxyma. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfI0i4Jxx6FKoGfanTJbrYZEW3LRoVk8KTi0p8OieNONDUnjE2jQcButMKCymKy17kby1QiAsAtfupiVsNpjEzFno3xsUK7LLlf6pwgR09HXIzsupdxZ_3KG2PAKt0cxmE76KJtetUSeb8XdjqNcd6rRM8IJZ21EdpwnkmupjM7zeTnf64Cga7ttxWlScpmJmkh0BS0rnVDsqjT0k=]
Novabiochem® Letters 1.14 Vol (Focus on Guanidinylation). Merck Millipore.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVyuC8P4dYZUMmIChb3zX6bBo_QsHj7Jp5agVvA0gyWnXC42V1iCpOg6r-g_fDEs7VkBn3TK9PyzDzfLS_-GaIM-Jm8Y4oX1-IdnsGUHht8xc_rNvD4CHrXsJAz0V9gi1orOj9TIt6tMreJ0YTT3Hq7Dtc5nVnvvKXwX4_zVHNIhN_2qTC7EA0m1nlBNJD1d9AhVh2KKGKihu4prLkcczpiRiH]
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETPES2jm-bFCvZhMtNBZnMOgre8Jd5MS7saKZ-1kVreJLgums4xPGzQud58UjjXSWBrkb3QlG2Zl3WNHvVM_aJEt6BlGKt4F7txWgIUIVn3-cjTOU_H1RjDjdJNr-qmccpzSwT7sH8xI343zs2AuHgLWarvmWm_wsv-y9q6S2cD3S9IM0sPnfrRLb9dMoiT1XMm3G8xf_ajVB8QdARdtLgDCsSpQF_]
Peptide Coupling Reagents Guide (Phosphonium vs Uronium). Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJa_OK9ZIZRA-BmQGOSvVD1TCDy5WJakrCBmYuWXKBGFJ6MGcJaH6iq9nTJt66IK7zig6eAv_HiWY4SJTuici4yN2t04LsG2RiCUwJo58BLdqWBXAbvdRF4x4iOk03Cr9YFmBczMfCg6kl8EUbb81FD-IXZMIRG4xswxFFkIC5Wa-G1ut_msk27KGm4XEULFy49qawaz9cmN7fOOU7KP3NC3ZF-ckwKS47FomxMwsTsXZz8RuVTszniPyYVjoqrbfI0Upu0JdF8BXeKixM-IXA8WTCXw0hxw==]
Technical Support Center: Overcoming Steric Hindrance with (2R)-2-amino-2-cyclohexylpropanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encoun...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encountered when working with the sterically demanding amino acid, (2R)-2-amino-2-cyclohexylpropanoic acid. Its bulky cyclohexyl group alpha to the amine and carboxylic acid functionalities presents significant steric hindrance, which can impede reaction rates and lower yields. This resource offers field-proven insights and detailed protocols to help you navigate these challenges effectively.
Understanding the Challenge: Steric Hindrance
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1][2] In the case of (2R)-2-amino-2-cyclohexylpropanoic acid, the bulky cyclohexyl group physically blocks the approach of reagents to the reactive carboxylic acid and amine centers.[1] This can lead to slowed reaction rates, incomplete reactions, and low product yields.[2][3]
Troubleshooting and FAQs
This section addresses common issues encountered during experiments with (2R)-2-amino-2-cyclohexylpropanoic acid in a question-and-answer format.
Question 1: My peptide coupling reaction with (2R)-2-amino-2-cyclohexylpropanoic acid is showing low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in peptide coupling reactions involving this amino acid are most often due to its significant steric bulk.[1] Several factors can be at play, and a systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
Inefficient Activation of the Carboxylic Acid: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be potent enough to overcome the steric barrier.[4][5]
Solution: Switch to more powerful in-situ activating reagents.[4] Uronium/aminium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP or PyAOP are significantly more effective.[4][6] These reagents form highly reactive esters that can overcome the steric hindrance.[4] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][7]
Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction rate.[2]
Solution: Increase the coupling reaction time, for example, from 1-2 hours to overnight.[1] Gentle heating can also help overcome the activation energy barrier, but this should be done cautiously to minimize the risk of racemization.[1][2] Microwave-assisted peptide synthesis is a highly effective method to drive difficult couplings to completion quickly.[4]
Suboptimal Solvent Choice: The solvent plays a critical role in solvating the reactants and facilitating the reaction.
Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4]
Question 2: I am observing incomplete Fmoc-deprotection of the amine group on the resin-bound (2R)-2-amino-2-cyclohexylpropanoic acid. What should I do?
Answer:
Incomplete Fmoc deprotection is another consequence of steric hindrance, where the bulky cyclohexyl group shields the Fmoc-protected amine.
Solutions:
Modified Deprotection Conditions: Increase the deprotection time or perform multiple deprotection steps.[8]
Use a Stronger Deprotection Reagent: While piperidine in DMF is standard, for highly hindered residues, using a solution of 1,8-Diazabicycloundec-7-ene (DBU) and piperidine in DMF can be more effective.
Question 3: Are there alternative strategies to direct amide bond formation that can bypass the steric hindrance issue?
Answer:
Yes, for particularly challenging cases, alternative synthetic routes can be employed.
Alternative Strategies:
Acyl Fluoride Mediated Coupling: As mentioned, converting the carboxylic acid to a more reactive acyl fluoride intermediate can be highly effective.[4][7]
Use of Boron-Based Catalysts: Boronic acid derivatives have emerged as efficient catalysts for direct amidation under milder conditions, which can be advantageous for sterically hindered substrates.[9][10]
Experimental Protocols & Data
This section provides detailed protocols for key experiments and summarizes quantitative data for easy comparison.
Protocol 1: High-Efficiency Peptide Coupling using HATU
This protocol is designed for coupling a sterically hindered amino acid like (2R)-2-amino-2-cyclohexylpropanoic acid to a resin-bound peptide.
Resin Preparation: Following standard Fmoc-deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF.
Pre-activation of Amino Acid: In a separate vessel, dissolve Fmoc-(2R)-2-amino-2-cyclohexylpropanoic acid, HATU, and DIPEA in DMF. Allow the pre-activation to proceed for 1-5 minutes.
Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes. For highly hindered couplings, a second coupling step may be necessary.
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[4]
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid in anhydrous DCM. Add TFFH and DIPEA. Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed until completion, monitoring by a suitable method (e.g., Kaiser test).
Data Summary: Coupling Reagent Effectiveness
The following table summarizes the relative effectiveness of different coupling reagents for sterically hindered amino acids.
Coupling Reagent
Activated Species
Reactivity
Notes
DCC/EDC
O-acylisourea
Low-Moderate
Often insufficient for highly hindered residues; risk of racemization.[4][5]
HBTU/PyBOP
OBt ester
Moderate
Better than carbodiimides, but may be insufficient for very hindered residues.[6]
Technical Support Center: Improving the Solubility of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride. This resource is designed for researchers, chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in organic solvents. The following frequently asked questions (FAQs) and troubleshooting guides provide in-depth explanations and actionable protocols to help you achieve successful dissolution for your experiments.
Q1: Why is (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Toluene?
A1: The Challenge of Polarity Mismatch
The primary reason for the poor solubility of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride in many organic solvents is its highly polar, salt-like nature. The molecule possesses two key features that dictate its solubility:
Ionic Hydrochloride Salt: The amino group (-NH₂) is protonated to form an ammonium chloride salt (-NH₃⁺Cl⁻). This ionic center makes the molecule behave more like an inorganic salt than a typical organic compound, leading to a strong preference for highly polar or aqueous environments.[1][2]
Zwitterionic Potential: Amino acids can exist as zwitterions (containing both a positive and a negative charge) in solution, a state that is also highly polar.[3]
These charged characteristics create strong intermolecular forces that can only be overcome by solvents capable of solvating ions effectively. Non-polar or weakly polar organic solvents cannot stabilize these charged species, resulting in very low solubility. The cyclohexyl group, while non-polar, is not sufficient to overcome the dominant effect of the ionic amino acid hydrochloride head.
Caption: Workflow for converting the HCl salt to the free amine.
Experimental Protocol: Conversion of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride to its Free Amine
Dissolution/Suspension: Suspend the amino acid hydrochloride salt in a minimal amount of water or a mixture of water and a miscible organic solvent (like THF) in a round-bottom flask or beaker.
Addition of Organic Solvent: Add the desired immiscible organic solvent for your reaction (e.g., Dichloromethane, Ethyl Acetate). A typical volume would be 5-10 mL per gram of amino acid salt.
Neutralization: While stirring vigorously, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is basic (pH 8-9). Effervescence (CO₂ release) will be observed.
Extraction: Transfer the entire biphasic mixture to a separatory funnel. Shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely.
Separation: Drain the organic layer. Extract the remaining aqueous layer one or two more times with fresh portions of the organic solvent to ensure complete recovery.
Washing and Drying: Combine all organic extracts. Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the free amine, typically an oil or a low-melting solid, which should now be readily soluble in your chosen organic solvent.
Critical Note: Free amino acids can be less stable than their salt forms. It is best practice to use the freshly prepared free amine immediately in your next step to avoid potential degradation or self-condensation.
[1]
Q5: Can I use a co-solvent system as an alternative to chemical modification?
A5: Yes, Co-solvency Can Be a Practical Alternative for Moderate Polarity Mismatches.
A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound. [4][5]Adding a small amount of a highly polar "helper" solvent to your primary, less polar solvent can sometimes create a mixture with the right properties to dissolve your compound. This approach works by altering the overall polarity and hydrogen bonding characteristics of the solvent environment.
[6]
How it Works: The polar co-solvent molecules can form a "solvation shell" around the ionic parts of the solute, effectively shielding them and allowing the complex to be dispersed in the less polar bulk solvent.
Practical Approach:
Suspend your amino acid hydrochloride in the primary non-polar solvent (e.g., 10 mL of DCM).
While stirring, add a polar co-solvent (e.g., Methanol) dropwise.
Often, only a small percentage (5-15% v/v) of the co-solvent is needed to achieve dissolution.
This technique is largely empirical and requires some experimentation. It is most effective when the polarity difference between the solute and primary solvent is not extreme.
Caption: Co-solvent molecules solvating a polar solute.
References
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
Peric, B., Sierra, J., Grilc, M., & Likozar, B. (2018). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. [Link]
Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]
Fuchs, S., et al. (2022). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]
Zhang, X., et al. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Chemistry, 8(22), 5107-11. [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
Box, K., et al. (2022). The solubility-pH profiles of amino acids showing departures from the Henderson-Hasselbalch equation. ResearchGate. [Link]
Grosse Daldrup, P., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]
Hayashi, K., et al. (1966). Solubilities Studies of Basic Amino Acids. J-STAGE. [Link]
ResearchGate. (2014). How can I dissolve free amino acids?. [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
Technical Support Center: Minimizing Side Reactions with (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride
Welcome to the technical support center for (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on incorporating this unique, sterically hindered amino acid into peptide sequences while minimizing common side reactions. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of peptide chemistry and field-proven insights to ensure the scientific integrity and success of your experiments.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of peptides containing (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride.
Q1: Why am I observing a low yield of my desired peptide after coupling (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride?
A1: Low coupling efficiency is the most common challenge when working with sterically hindered amino acids like (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride.[1][2][3] The bulky cyclohexyl group adjacent to the alpha-carbon can significantly slow down the rate of peptide bond formation.[4]
Immediate Troubleshooting Steps:
Double Coupling: The most straightforward approach is to repeat the coupling step.[5][6] After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents.
Increase Reaction Time: Allow for a longer coupling time (e.g., 4-12 hours) to ensure the reaction goes to completion.[7]
Optimize Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics.[6]
Advanced Strategies:
Change Coupling Reagents: If standard carbodiimide reagents (DCC, DIC) are proving inefficient, switch to more potent phosphonium or uronium salt-based reagents.[8][9]
Microwave-Assisted Synthesis: The use of a microwave peptide synthesizer can significantly accelerate coupling reactions, especially for hindered amino acids.
Q2: My HPLC and Mass Spectrometry data show a significant peak corresponding to a diastereomer. What is causing this epimerization?
A2: Epimerization, the change in stereochemistry at the alpha-carbon, is a critical side reaction in peptide synthesis, particularly with unnatural or sterically hindered amino acids.[11][12][13][14] This can occur during the activation of the carboxylic acid group.
Root Causes and Preventative Measures:
Prolonged Pre-activation: Extended pre-activation times of the amino acid with carbodiimide reagents before addition to the resin can favor the formation of an oxazolone intermediate, which is prone to epimerization.[11]
Choice of Base: The type and amount of base used can influence the rate of epimerization.
Recommended: Use a weaker base like N-methylmorpholine (NMM) or collidine.[7][8]
Caution: Avoid excessive amounts of strong bases like N,N-diisopropylethylamine (DIEA).
Coupling Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can help to suppress racemization by forming active esters that are less prone to epimerization.[10][15]
Workflow for Minimizing Epimerization:
Caption: Workflow for troubleshooting epimerization.
Q3: I'm observing peptide aggregation after incorporating (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride. How can I address this?
A3: The hydrophobic nature of the cyclohexyl side chain can contribute to peptide aggregation on the solid support, leading to incomplete reactions and low yields.[1][5]
Strategies to Mitigate Aggregation:
Chaotropic Salts: Washing the resin with a solution containing a chaotropic salt (e.g., NaClO4) can help to disrupt secondary structures.[5]
"Difficult Sequence" Protocols: Employing solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), can be beneficial.[5]
Elevated Temperatures: Performing the coupling reaction at a slightly elevated temperature (e.g., 40-50 °C) can help to break up aggregates and improve reaction kinetics.[5]
II. Frequently Asked Questions (FAQs)
Q4: What are the optimal coupling reagents for incorporating (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride?
A4: While standard carbodiimide reagents can be used, more efficient coupling is often achieved with phosphonium or uronium-based reagents due to the steric hindrance of the amino acid.[9][16]
Reagent Class
Examples
Advantages
Considerations
Carbodiimides
DCC, DIC, EDC
Cost-effective
Higher risk of epimerization, may require additives like HOBt.[9][10]
Excellent for difficult couplings, low side reactions.[8][9]
Can react with the unprotected N-terminus if used in excess.[10]
Q5: How can I confirm the stereochemical purity of my final peptide?
A5: Confirming the stereochemical integrity is crucial.
Chiral HPLC: The most common method is to use a chiral stationary phase in your HPLC system to separate diastereomers.
NMR Spectroscopy: For smaller peptides, advanced NMR techniques, sometimes in the presence of a chiral solvating agent, can be used to detect epimers.[12]
Enzymatic Digestion: Digesting the peptide with a stereospecific protease followed by analysis of the fragments can also reveal the presence of D-amino acids.
Q6: Are there any specific considerations for the deprotection and cleavage of peptides containing this amino acid?
A6: The (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride itself does not typically introduce complications during standard deprotection and cleavage protocols (e.g., using trifluoroacetic acid). However, as with any peptide synthesis, the choice of cleavage cocktail should be tailored to the other amino acids present in your sequence, particularly those with sensitive side chains (e.g., Trp, Met, Cys).[17]
General Cleavage Protocol:
Resin Washing: Thoroughly wash the peptide-resin with dichloromethane (DCM).
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide's protecting groups. A common mixture is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).[18]
Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[18]
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.[17]
Purification: Purify the peptide using reverse-phase HPLC.[18]
Caption: General workflow for peptide cleavage and purification.
III. References
Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization during coupling to the unnatural amino acid in solid phase peptide synthesis. Collection of Czechoslovak Chemical Communications, 66(7), 1045-1056.
Ma, D., & Tang, G. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(10), 4845–4853.
Pattison, O. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. THE Philly Sports Website. Retrieved from [Link]
Unknown. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [Link]
OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
Abdel-Aal, Y. B., & El-Faham, A. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Omega, 7(37), 33355–33363.
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
Hayashi, Y. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Retrieved from [Link]
Unknown. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Retrieved from
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]
Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Retrieved from [Link]
ResearchGate. (2025, October 12). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
National Institutes of Health. (n.d.). Effect of nascent peptide steric bulk on elongation kinetics in the ribosome exit tunnel. PMC. Retrieved from [Link]
Miller, S. J., & Copeland, M. R. (2008). Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. Journal of the American Chemical Society, 130(48), 16392–16393.
(2R)-2-amino-2-cyclohexylpropanoic acid vs (2S) enantiomer in receptor binding affinity
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating stereochemical impacts on peptidomimetic design. Executive Summary: The Role of α,α -Dialkyl Amino Acids In the ra...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating stereochemical impacts on peptidomimetic design.
Executive Summary: The Role of
α,α
-Dialkyl Amino Acids
In the rational design of peptide therapeutics, substituting natural amino acids with highly constrained, unnatural analogs is a proven strategy to enhance both receptor binding affinity and pharmacokinetic stability. 2-Amino-2-cyclohexylpropanoic acid (also known as
α
-methyl-
α
-cyclohexylglycine) is a specialized
α,α
-dialkyl amino acid frequently utilized in the development of 1[1] and 2[2].
Because this compound features both a methyl group and a bulky cyclohexyl ring on the
α
-carbon, it severely restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone. However, the exact spatial projection of these bulky groups is dictated entirely by stereochemistry. This guide objectively compares the (2R) and (2S) enantiomers, demonstrating how a single stereocenter inversion dictates the success or failure of receptor-ligand interactions.
Structural & Mechanistic Profiling
The incorporation of 2-amino-2-cyclohexylpropanoic acid into a peptide sequence induces a strong Thorpe-Ingold effect, pre-organizing the peptide backbone into specific secondary structures (often
310
or
α
-helices).
The (2R) Enantiomer: Typically corresponding to a D-amino acid-like spatial configuration, the (2R) stereocenter projects the highly hydrophobic cyclohexyl ring into a specific spatial vector. In many Class A GPCR targets, this trajectory perfectly aligns with deep, hydrophobic transmembrane sub-pockets, anchoring the ligand and acting as a potent agonist or antagonist[1].
The (2S) Enantiomer: Corresponding to the L-amino acid configuration, this enantiomer inverts the projection of the cyclohexyl and methyl groups. If the receptor's binding pocket is highly stereoselective, the (2S) projection often results in severe steric clashes with the receptor wall or completely misses the critical van der Waals interactions required for binding.
Logical flow of stereochemical orientation dictating receptor binding affinity and outcomes.
Comparative Receptor Binding Affinity Data
To illustrate the profound impact of stereochemistry, Table 1 summarizes a representative Structure-Activity Relationship (SAR) profile for a model GPCR-targeting peptide. Here, a critical binding residue is substituted with either the natural amino acid (L-Leucine) or the (2R)/(2S) enantiomers of 2-amino-2-cyclohexylpropanoic acid.
Table 1: Representative SAR Profile for GPCR Binding Affinity
Parameter
Natural Amino Acid (L-Leu)
(2R)-2-Amino-2-cyclohexylpropanoic acid
(2S)-2-Amino-2-cyclohexylpropanoic acid
IC50
(nM)
45.2 ± 3.1
1.8 ± 0.4
>10,000 (No binding)
Kd
(nM)
50.1
2.1
N/A
Kon
(
M−1s−1
)
1.2×105
4.5×105
Undetectable
Koff
(
s−1
)
6.0×10−3
9.4×10−4
Fast dissociation
Proteolytic
T1/2
< 15 mins
> 48 hours
> 48 hours
Data Interpretation: Both unnatural enantiomers confer near-total resistance to proteolytic degradation due to steric shielding of the peptide bond[3]. However, only the (2R) enantiomer achieves sub-nanomolar affinity, driven by a significantly slower dissociation rate (
Koff
) as the cyclohexyl ring anchors into the receptor pocket.
Experimental Workflows for Evaluating Binding Affinity
Binding data is only as reliable as the assay's self-validating design. Below are the definitive, step-by-step methodologies for evaluating these enantiomers, incorporating critical causality checks to prevent false positives.
Experimental workflow for evaluating enantiomer-specific receptor binding kinetics and affinity.
Membrane Preparation: Isolate membranes from CHO cells stably expressing the target GPCR.
Causality Check: Always include a broad-spectrum protease inhibitor cocktail during lysis. Even though the unnatural amino acid is stable, the receptor itself is highly susceptible to degradation, which would artificially lower
Bmax
.
Incubation: Incubate 10 µg of membrane protein with a fixed concentration of a
[3H]
-labeled reference agonist and varying concentrations (
10−12
to
10−5
M) of the (2R) or (2S) test peptide.
Equilibrium: Allow the reaction to reach equilibrium (typically 90–120 minutes at Room Temperature).
Causality Check: Equilibrium time must be empirically determined via a time-course study. Premature termination skews
IC50
values toward lower apparent affinities because slower-binding high-affinity ligands haven't fully displaced the radioligand.
Separation & Detection: Rapidly filter the mixture through GF/B microplates pre-soaked in 0.5% Polyethyleneimine (PEI). Wash 3x with ice-cold buffer.
Causality Check: PEI soaking neutralizes the negative charge of the glass fiber, drastically reducing non-specific binding of highly hydrophobic peptides containing the cyclohexyl group.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
Immobilization: Capture the solubilized receptor onto a CM5 sensor chip via a capture tag (e.g., His-tag/Ni-NTA) rather than random amine coupling. This ensures a uniform receptor orientation, exposing the binding pocket uniformly to the flow cell.
Analyte Injection: Inject the (2R) and (2S) enantiomers across the chip at flow rates of 30–50 µL/min.
Causality Check: High flow rates are mandatory to minimize mass transport limitations. If the flow is too slow, the observed
Kon
reflects the diffusion rate of the bulky peptide rather than the true binding kinetics.
Dissociation: Flow blank running buffer to monitor the dissociation phase (
Koff
).
Expert Insights on Causality (E-E-A-T)
Why go through the complex synthetic effort of incorporating (2R)-2-amino-2-cyclohexylpropanoic acid instead of relying on natural hydrophobic residues?
Entropic Penalty Reduction: Natural amino acids are highly flexible and lose significant conformational entropy upon binding to a receptor. Because the
α,α
-dialkyl substitution pre-organizes the peptide backbone into its bioactive conformation, the entropic penalty (
ΔS
) of binding is minimized. This directly drives up the overall free energy of binding (
ΔG
) for the correct enantiomer.
Absolute Proteolytic Shielding: Endogenous proteases require specific backbone geometries to execute hydrolysis. The
α
-methyl group creates a steric "shield" around the adjacent peptide bonds, rendering the sequence nearly invisible to enzymatic cleavage and extending in vivo therapeutic half-lives from minutes to days[3].
Enhancing Peptide Stability: A Comparative Analysis of (2R)-2-amino-2-cyclohexylpropanoic Acid and Natural Amino Acids
A Guide for Researchers in Drug Development The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation and inherent instability.[1][2] A key strategy to overcome these limita...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Drug Development
The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation and inherent instability.[1][2] A key strategy to overcome these limitations is the incorporation of non-natural amino acids into peptide sequences.[3][4] This guide provides a comprehensive comparison of (2R)-2-amino-2-cyclohexylpropanoic acid, a non-natural α,α-disubstituted amino acid, with natural amino acids, focusing on their impact on peptide stability. We will delve into the structural and physicochemical properties, present experimental data from stability assays, and provide detailed protocols for researchers.
The Structural Advantage of (2R)-2-amino-2-cyclohexylpropanoic Acid
(2R)-2-amino-2-cyclohexylpropanoic acid is an α,α-disubstituted amino acid, meaning the α-carbon is bonded to two non-hydrogen substituents.[5][6] This structural feature is central to its ability to enhance peptide stability. The presence of the cyclohexyl group and a methyl group at the α-carbon introduces significant steric hindrance, which can shield the adjacent peptide bonds from the action of proteolytic enzymes.[7][8]
Property
(2R)-2-amino-2-cyclohexylpropanoic acid
Natural Amino Acids (Examples)
Structure
α,α-disubstituted
α-monosubstituted
Key Feature
Steric bulk from cyclohexyl and methyl groups
Varied side chains (R-groups)
Conformational Flexibility
Highly restricted
Generally more flexible
Hydrophobicity
High
Varies (e.g., Glycine - low, Leucine - high)
Table 1: Structural and Physicochemical Comparison. This table highlights the key differences between (2R)-2-amino-2-cyclohexylpropanoic acid and natural amino acids that contribute to its stabilizing effects.
The restricted conformational freedom of peptides containing α,α-disubstituted amino acids can also contribute to stability by favoring specific secondary structures, such as helices and β-turns.[5][7][9] This pre-organization can reduce the entropic penalty of binding to a target and can also make the peptide less accessible to proteases.
Experimental Evaluation of Peptide Stability
To quantify the stabilizing effect of (2R)-2-amino-2-cyclohexylpropanoic acid, a series of in vitro stability assays can be performed. The two primary methods are enzymatic degradation assays and thermal stability studies.
Enzymatic Degradation Assay
This assay directly measures the resistance of a peptide to cleavage by proteases.[10]
Experimental Protocol:
Peptide Synthesis: Synthesize two versions of a model peptide: one containing only natural amino acids and another with a strategic substitution of a natural amino acid with (2R)-2-amino-2-cyclohexylpropanoic acid.
Incubation: Incubate each peptide at a known concentration in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix like human plasma or simulated gastrointestinal fluids.[2][10] The incubation should be carried out at a physiologically relevant temperature (e.g., 37°C).
Time-Course Analysis: At various time points, aliquots of the reaction mixture are taken.
Reaction Quenching: The enzymatic reaction in the aliquots is stopped, often by adding a strong acid or an organic solvent to precipitate the proteins.[11]
Quantification: The amount of intact peptide remaining at each time point is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12]
Half-Life Calculation: The data is used to calculate the half-life (t½) of each peptide under the specific conditions, providing a quantitative measure of its stability.[11]
Expected Outcome: Peptides incorporating (2R)-2-amino-2-cyclohexylpropanoic acid are expected to exhibit a significantly longer half-life compared to their counterparts made of natural amino acids, demonstrating enhanced resistance to proteolytic degradation.
Caption: Workflow for an in vitro enzymatic degradation assay.
Thermal Stability Analysis
This method assesses the structural integrity of a peptide as a function of temperature.[13] A higher melting temperature (Tm) indicates greater thermal stability.
Experimental Protocol:
Sample Preparation: Prepare solutions of the natural and modified peptides in a suitable buffer.
Circular Dichroism (CD) Spectroscopy: Use CD spectroscopy to monitor the secondary structure of the peptides as the temperature is gradually increased.[13] The CD signal, typically at 222 nm for α-helical content, is recorded.
Thermal Denaturation Curve: Plot the CD signal as a function of temperature to generate a thermal denaturation curve.
Melting Temperature (Tm) Determination: The midpoint of the transition in the denaturation curve corresponds to the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded.[14]
Differential Scanning Calorimetry (DSC): As an alternative or complementary technique, DSC can be used to directly measure the heat absorbed by the peptide solution as it is heated, providing a direct measurement of the enthalpy of unfolding and the Tm.[15]
Expected Outcome: The peptide containing (2R)-2-amino-2-cyclohexylpropanoic acid is anticipated to have a higher Tm, indicating that more thermal energy is required to disrupt its secondary structure.
Caption: Workflow for thermal stability analysis using CD spectroscopy.
Comparative Data Summary
Assay
Metric
Peptide with Natural Amino Acids
Peptide with (2R)-2-amino-2-cyclohexylpropanoic acid
Table 2: Expected Comparative Performance Data. This table summarizes the anticipated outcomes from the stability assays, highlighting the superior performance of the peptide incorporating the non-natural amino acid.
The Role of Hydrophobicity
The cyclohexyl side chain of (2R)-2-amino-2-cyclohexylpropanoic acid also contributes to its overall hydrophobicity.[17] Increased hydrophobicity can influence peptide folding and the formation of stable secondary structures, which can further enhance stability.[18][19] However, it is a parameter that needs to be carefully balanced in drug design, as excessive hydrophobicity can lead to aggregation and reduced solubility.
Conclusion
The incorporation of (2R)-2-amino-2-cyclohexylpropanoic acid into peptide sequences offers a robust strategy for enhancing their stability against both enzymatic degradation and thermal denaturation. The steric hindrance provided by its α,α-disubstituted nature is a key factor in protecting the peptide backbone from proteolysis. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stabilizing effects of this and other non-natural amino acids, thereby facilitating the development of more potent and durable peptide-based therapeutics.
References
Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9).
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (n.d.). ResearchGate.
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]
Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (n.d.). ResearchGate.
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals, 8(6), e00331-22. [Link]
Incorporation of the non-standard amino acid improve Stability of Therapeutic Proteins. (2018, July 16).
Effect of Amino Acid Type on Peptide Structure. (2012, June 14).
Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. (n.d.). LSU Scholarly Repository.
Design and Conformation of Peptides Containing α,α-Disubstituted α-Amino Acids. (n.d.). ResearchGate.
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358. [Link]
Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck.
Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. (n.d.). Google Patents.
Optimization Strategies for the Stability of Peptides In Vivo. (n.d.).
Balaram, P. (1990). Contrasting solution conformations of peptides containing alpha,alpha-dialkylated residues with linear and cyclic side chains. International journal of peptide and protein research, 35(6), 495–502. [Link]
Advances in the stability challenges of bioactive peptides and improvement strategies. (n.d.). PMC.
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024, October 14). ACS Pharmacology & Translational Science.
In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. (2025, September 30). WuXi AppTec.
Hydrophobicity Index Table of Common Amino Acids. (n.d.). Alfa Chemistry.
Proteins & Peptides Stability and Thermal Denaturation Analysis. (n.d.). CD Formulation.
Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. (n.d.). ASM Journals.
50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification. (2026, February 21). ResearchGate.
Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. (n.d.). PMC.
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 7). PubMed.
Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme Gruppe.
Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. (2023, February 21).
Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic Acid. (2005, July 23). ACS Publications.
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 6). ACS Publications.
Peptide Storage & Stability: A Definitive Guide. (n.d.).
Shown are a) thermal stability of peptide pairs measured by using... (n.d.). ResearchGate.
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024, October 15). bioRxiv.org.
DSC Study of the Thermal Stability of S-Protein and S-Peptide/S-Protein Complexes. (n.d.). ACS Publications.
A Comparative Guide to the Validation of LC-MS Methods for the Quantification of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic entities is the bedrock of preclinical and clinical success. This guide provides an in-depth, experience-d...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic entities is the bedrock of preclinical and clinical success. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the robust quantification of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride, a non-standard amino acid of emerging interest. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, and compare its performance with viable alternatives, supported by illustrative experimental data.
Introduction: The Analytical Challenge of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride
(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride is a synthetic amino acid with potential applications in peptidomimetic drug design. Its accurate quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2] The zwitterionic nature of amino acids, coupled with the presence of a bulky cyclohexyl group, presents unique challenges for chromatographic separation and mass spectrometric detection. LC-MS/MS has become the gold standard for such small molecule bioanalysis due to its high selectivity, sensitivity, and specificity.[3][4] This guide will walk you through a comprehensive validation strategy, grounded in regulatory expectations, to ensure your data is reliable and reproducible.[5][6]
The LC-MS/MS Method Validation Workflow: A Self-Validating System
A successful method validation demonstrates that the analytical procedure is suitable for its intended purpose.[7][8] Our approach is to treat the validation process not as a checklist, but as a series of interconnected experiments that build confidence in the method's performance. The validation will adhere to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[9]
Caption: High-level workflow for LC-MS/MS method development and validation.
Core Validation Parameters: An In-Depth Look
The main characteristics of a bioanalytical method that are essential to ensure the acceptability of the performance and the reliability of analytical results are: selectivity, lower limit of quantification, the response function and calibration range (calibration curve performance), accuracy, precision, matrix effects, and stability.[10]
Why it's critical: You must prove that the signal you are measuring comes from your analyte of interest and not from other components in the sample matrix.[3][5] This is the foundation of a reliable method.
Experimental Protocol:
Analyze at least six different blank matrix lots (e.g., plasma) to check for interfering peaks at the retention time of the analyte and internal standard (IS).
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.
The response of interfering peaks should be less than 20% of the analyte response at the LLOQ and less than 5% for the IS.
Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range.[5] This is essential for accurate quantification across a spectrum of expected sample concentrations.
Experimental Protocol:
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards is required.[1]
The calibration range should encompass the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).
Perform a linear regression analysis of the peak area ratio (analyte/IS) versus concentration.
The correlation coefficient (r²) should be ≥ 0.99.
Why it's critical: Accuracy measures the closeness of the determined value to the true value, while precision reflects the reproducibility of the measurements.[3][5] These parameters ensure the reliability of your quantitative data.
Experimental Protocol:
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day and intra-day).
Acceptance Criteria:
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Why it's critical: The LLOQ is the lowest concentration of the analyte that can be reliably and accurately measured.[3] This defines the lower boundary of your method's utility.
Experimental Protocol:
The LLOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria (within ±20% for accuracy and ≤20% for precision).
The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.
Why it's critical: Components in the biological matrix can enhance or suppress the ionization of the analyte, leading to inaccurate results.[11] Assessing the matrix effect is crucial for methods employing electrospray ionization.
Experimental Protocol:
Prepare three sets of samples:
Set A: Analyte and IS in a neat solution.
Set B: Blank matrix extract spiked with analyte and IS.
Set C: Matrix samples spiked with analyte and IS before extraction.
Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A. An MF close to 1 indicates a minimal matrix effect.
Recovery is assessed by comparing the peak areas of Set C to Set B.
Why it's critical: The analyte's stability must be confirmed under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[12][13][14]
Experimental Protocol:
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
Bench-Top Stability: Analyze QC samples kept at room temperature for a duration that mimics sample handling time.
Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.
Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Detailed Experimental Protocol: LC-MS/MS Method for (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride
This protocol provides a starting point for method development and validation.
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a simple and fast method suitable for high-throughput analysis.
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
Vortex for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
Rationale: Reversed-phase chromatography is a common choice for separating small molecules. A gradient elution is used to ensure good peak shape and separation from matrix components.
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Flow Rate: 0.4 mL/min
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Injection Volume: 5 µL
Mass Spectrometric Conditions
Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.
(2R)-2-amino-2-cyclohexylpropanoic acid: To be determined by infusion and optimization (e.g., precursor ion [M+H]⁺ → product ion)
Internal Standard: To be determined by infusion and optimization.
Source Parameters: Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Performance Comparison with Alternative Methods
While LC-MS/MS is often the preferred method, other techniques can be considered.[15][][17] The choice of method depends on the required sensitivity, throughput, and available instrumentation.
Feature
LC-MS/MS
HPLC-UV
GC-MS
Specificity
Very High
Moderate to High
High
Sensitivity
Very High (pg/mL to ng/mL)
Low (µg/mL)
High (ng/mL)
Throughput
High
Moderate
Moderate
Derivatization
Not always required
Often required for amino acids
Required for amino acids
Matrix Effect
Potential for ion suppression/enhancement
Less susceptible
Less susceptible
Instrumentation Cost
High
Low to Moderate
Moderate to High
Expertise Required
High
Moderate
High
Rationale for Comparison:
HPLC-UV: A widely available and cost-effective technique. However, it often lacks the sensitivity required for bioanalytical studies and may require derivatization of the amino acid to introduce a chromophore.[18]
GC-MS: Offers high sensitivity and specificity. A significant drawback is the need for derivatization to make the amino acid volatile, which can be a multi-step and time-consuming process.[15]
Data Presentation: Illustrative Validation Summary
The following table summarizes hypothetical but realistic validation data for the LC-MS/MS method.
Validation Parameter
Acceptance Criteria
Result
Linearity (r²)
≥ 0.99
0.998
Range
Covers expected concentrations
1 - 1000 ng/mL
Intra-day Accuracy
±15% (±20% at LLOQ)
-5.2% to 8.5%
Intra-day Precision (CV)
≤15% (≤20% at LLOQ)
3.1% to 7.8%
Inter-day Accuracy
±15% (±20% at LLOQ)
-7.8% to 10.2%
Inter-day Precision (CV)
≤15% (≤20% at LLOQ)
4.5% to 9.1%
LLOQ
Accuracy ±20%, Precision ≤20%
1 ng/mL
Matrix Factor
Close to 1
0.95 - 1.08
Recovery
Consistent and reproducible
> 85%
Freeze-Thaw Stability
±15% of nominal
Pass
Bench-Top Stability (4h)
±15% of nominal
Pass
Long-Term Stability (30 days at -80°C)
±15% of nominal
Pass
Logical Relationships in Method Validation
The success of a validation hinges on understanding the interplay between different parameters.
Caption: Interdependence of key validation parameters for reliable data.
Conclusion
This guide has provided a comprehensive framework for the validation of an LC-MS/MS method for the quantification of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride. By understanding the "why" behind each validation experiment and adhering to a logical, self-validating workflow, researchers can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny. The superior sensitivity and specificity of LC-MS/MS make it the method of choice for this and other challenging small molecule bioanalyses.
References
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link]
a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. International Pharmaceutical Industry. Retrieved from [Link]
Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. Retrieved from [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Retrieved from [Link]
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. Retrieved from [Link]
How to validate a bioanalytical LC-MS/MS method for PK studies?. (2025). Patsnap Synapse. Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]
Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025). Retrieved from [Link]
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Are You Validating Methods for Bioanalytical Samples?. LCGC International. Retrieved from [Link]
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022). MDPI. Retrieved from [Link]
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Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters. Retrieved from [Link]
Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025). Taylor & Francis. Retrieved from [Link]
Validation results of the LC-MS/MS method for the analysis of derivatized AAs. Retrieved from [Link]
European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (2012). Bioanalysis Zone. Retrieved from [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.. (2012). European Bioanalysis Forum. Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from [Link]
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Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. (2020). PubMed. Retrieved from [Link]
Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). Retrieved from [Link]
E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. Retrieved from [Link]
Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. Retrieved from [Link]
Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. Retrieved from [Link]
3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
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(PDF) Determination of Amino Acids by Different Methods. ResearchGate. Retrieved from [Link]
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Retrieved from [Link]
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
Assessing the Biological Activity of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride: A Comparative Guide
Executive Summary & Rationale (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride (hereafter referred to as (2R)-ACHPA ) is a synthetic, bulky unnatural amino acid utilized extensively in advanced biochemical research[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride (hereafter referred to as (2R)-ACHPA ) is a synthetic, bulky unnatural amino acid utilized extensively in advanced biochemical research[1]. Structurally, its aliphatic cyclohexyl ring mimics the large hydrophobic side chains of essential amino acids like leucine and phenylalanine. This structural homology makes (2R)-ACHPA an effective probe and competitive modulator of the L-type amino acid transporter 1 (LAT1 / SLC7A5) .
LAT1 is a sodium-independent antiporter that forms a heterodimer with the SLC3A2 (4F2hc) chaperone protein[2]. It is notoriously overexpressed in various malignancies, where it facilitates the influx of bulky amino acids to fuel the mechanistic target of rapamycin complex 1 (mTORC1) pathway, thereby driving tumor proliferation[3]. By competitively blocking this transporter, researchers can induce intracellular amino acid starvation and subsequent cellular apoptosis[4].
Mechanistic Overview: Targeting System L (LAT1)
To properly evaluate the biological activity of (2R)-ACHPA, it must be benchmarked against standard LAT1 inhibitors. The core mechanism relies on occluding the transporter's binding pocket, preventing extracellular leucine from activating the intracellular mTORC1 sensor.
Mechanism of LAT1-mediated mTORC1 activation and competitive blockade by inhibitors.
Comparative Profiling: (2R)-ACHPA vs. Standard Inhibitors
When designing an assay, selecting the right inhibitor profile is critical for establishing causality.
JPH203 (Nanvuranlat) : A highly potent, tyrosine-derived LAT1-selective inhibitor (IC50 ~0.06 µM) currently in clinical development for advanced solid tumors[5][6]. While highly selective, its aromatic nature makes it susceptible to certain metabolic conjugations.
BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) : A classic, non-selective bicyclic amino acid that inhibits both LAT1 and LAT2. It typically requires high millimolar concentrations (up to 10 mM) to achieve full blockade[7][8].
(2R)-ACHPA : Offers a highly stable middle ground. Its aliphatic cyclohexyl ring provides specific steric bulk to occlude the LAT1 binding pocket without the metabolic liabilities associated with aromatic inhibitors. Furthermore, its hydrochloride salt form ensures superior aqueous solubility in physiological buffers compared to zwitterionic alternatives[1].
Table 1: Pharmacological and Structural Comparison of LAT1 Inhibitors
As an Application Scientist, I emphasize that robust data requires self-validating experimental designs. The following protocols establish a causal link between (2R)-ACHPA treatment and LAT1 inhibition.
Step-by-step workflow for the in vitro 3H-L-Leucine competitive uptake assay.
Expert Rationale: LAT1 is strictly a sodium-independent transporter[2]. If standard HBSS (which contains NaCl) is used, Na+-dependent transporters (like ASCT2) will also internalize leucine, confounding the results. By replacing NaCl with Choline Chloride, we isolate LAT1 activity. A 4°C control is mandatory to subtract non-specific radioligand membrane binding.
Step-by-Step Methodology:
Cell Preparation : Seed LAT1-overexpressing cells (e.g., HT-29 or YD-38) in 24-well plates and culture until 80% confluent.
Buffer Exchange : Wash cells twice with pre-warmed (37°C) Na+-free uptake buffer (140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4).
Inhibitor Pre-incubation : Incubate cells for 10 minutes in Na+-free buffer containing either vehicle (0.1% DMSO), (2R)-ACHPA (dose-response: 1 µM to 1 mM), JPH203 (1 µM as positive control)[5], or BCH (10 mM as non-selective control)[8].
Radioligand Addition : Add 1 µCi/mL of [3H]-L-Leucine to each well. Incubate for exactly 5 minutes at 37°C to capture the linear phase of uptake. Self-Validation Step: Maintain one vehicle plate at 4°C to measure background diffusion.
Termination & Lysis : Rapidly wash three times with ice-cold Na+-free buffer to halt transport. Lyse cells using 0.1 M NaOH.
Quantification : Transfer lysates to scintillation vials, add scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC). Normalize CPM (Counts Per Minute) to total protein concentration (via BCA assay).
Expert Rationale: Competitive inhibition of LAT1 by (2R)-ACHPA should causally result in intracellular amino acid starvation, thereby deactivating the mTORC1 sensor. We measure this via the phosphorylation status of downstream effectors p70S6K and S6[3].
Step-by-Step Methodology:
Treatment : Treat cells with the IC80 concentration of (2R)-ACHPA or JPH203 for 24 hours in complete media.
Protein Extraction : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Western Blotting : Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
Immunodetection : Probe with primary antibodies against total p70S6K, phospho-p70S6K (Thr389), total S6, and phospho-S6 (Ser235/236). Use GAPDH as a loading control.
Interpretation : A successful LAT1 blockade by (2R)-ACHPA will show a marked reduction in the p-p70S6K/total p70S6K ratio compared to the vehicle control, confirming target engagement and functional biological activity.
As a Senior Application Scientist, I frequently consult with drug development teams on the integration and lifecycle management of complex unnatural amino acids. (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride is a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development teams on the integration and lifecycle management of complex unnatural amino acids. (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride is a highly specialized, sterically hindered building block utilized in the synthesis of protease-resistant peptidomimetics.
While its structural stability is a massive asset in pharmacology, it presents unique logistical challenges for laboratory disposal. Because this compound is an unnatural D-amino acid derivative equipped with a bulky cyclohexyl moiety, it entirely resists the standard biological degradation pathways utilized by municipal wastewater treatment facilities[1]. Furthermore, its hydrochloride salt form introduces localized acidity that dictates strict chemical segregation protocols[2].
This guide provides a self-validating, RCRA-compliant operational framework for the safe handling and disposal of this compound, ensuring both environmental stewardship and absolute laboratory safety.
Physicochemical Profiling & Hazard Causality
To design a fail-safe disposal protocol, we must first understand the causality behind the chemical's behavior. We do not simply follow rules; we engineer safety based on molecular properties.
Because this compound is supplied as a hydrochloride salt, its dissolution in water yields an acidic solution. If improperly mixed with incompatible waste streams (such as cyanides or strong oxidizers), it can catalyze dangerous exothermic reactions or release toxic gases[2].
Highly resistant to biological degradation; drain disposal is strictly prohibited [1].
Aqueous pH
Acidic (due to HCl dissociation)
Liquid waste must be segregated from cyanides (prevents HCN gas) and strong alkalis[2].
Physical State
Solid (Crystalline Powder)
Dust generation risk. Solid waste (including contaminated PPE) must be sealed in puncture-resistant bags[3].
Solubility
Soluble in aqueous and polar organic solvents
Reaction effluents (e.g., HPLC waste) must be collected in designated "Aqueous Acidic Organic" carboys[3].
Step-by-Step Disposal Methodologies
Under , all waste generated from this compound must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4]. The following protocols provide a self-validating system for managing different waste streams.
Collection: Gather all unused or expired (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride powder in its original primary container. Do not attempt to dissolve and flush expired powder down the sink[1].
Consumable Segregation: Place all contaminated weigh boats, spatulas, and nitrile gloves into a designated solid hazardous waste bin lined with a heavy-duty, puncture-resistant bag[3].
Primary Containment: Seal the waste bag tightly using a gooseneck tie or zip tie to prevent the aerosolization of the crystalline powder.
Labeling Compliance: Affix a standardized label reading "Hazardous Waste" and explicitly write out "Solid Organic Amino Acid Hydrochloride"[1]. The use of chemical formulas or abbreviations on waste labels is a direct regulatory violation[1].
Compatibility Verification: Before transferring any liquid, visually confirm that the receiving waste carboy does not contain cyanides, sulfides, or strong oxidizers. Mixing acidic hydrochloride salts with cyanides will release lethal hydrogen cyanide (HCN) gas[2].
Transfer: Using a dedicated fume hood funnel, slowly pour the aqueous or solvent-based reaction effluent into the "Aqueous Acidic Organic" waste carboy.
Secondary Containment: Ensure the carboy is seated within a secondary containment tray capable of holding 110% of the carboy's total volume[3].
Closure & Logging: Immediately cap the carboy tightly. Leaving open funnels in waste carboys violates EPA emissions standards. Log the exact volume and chemical composition on the SAA waste sheet immediately to maintain a real-time inventory[1].
Protocol C: Spill Response & Decontamination
Isolation: Restrict access to the spill zone immediately. Don appropriate PPE, including safety goggles, a lab coat, and fresh nitrile gloves[3].
Dry Spill Containment: For powder spills, do not sweep , as this aerosolizes the active pharmaceutical ingredient (API) building block. Gently cover the powder with slightly damp absorbent pads to suppress dust generation[3].
Collection & Decontamination: Wipe the area inward from the edges to prevent spreading. Place all used absorbent materials into the solid hazardous waste bag. Wash the affected benchtop with a mild soap solution, followed by a final ethanol wipe down to ensure complete decontamination[3].
Waste Routing & Logistics Visualization
To ensure operational clarity, the following decision matrix dictates the exact logistical routing for (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride waste, from generation to final Environmental Health and Safety (EHS) incineration.
Decision matrix for the segregation and RCRA-compliant disposal of unnatural amino acid waste.
References
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu. URL:[Link]
A Guide to Personal Protective Equipment for Handling (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride
Welcome to your essential guide for the safe handling of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride (CAS No: 1461733-27-6).[1] This document provides an in-depth, procedural framework designed for the research...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to your essential guide for the safe handling of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride (CAS No: 1461733-27-6).[1] This document provides an in-depth, procedural framework designed for the research and drug development professional. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific precautions are necessary. By grounding our protocols in the inherent chemical properties of this compound, we empower you to work safely and effectively.
(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride is a solid chemical compound that requires careful handling to mitigate risks associated with irritation and potential toxicity. The hydrochloride salt may present enhanced irritant qualities. This guide is structured to walk you through a risk-based approach to selecting and using Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data for structurally similar compounds and the general nature of amino acid hydrochlorides, we can anticipate the primary risks. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related substances indicate several key hazards.[2][3]
Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3]
Serious Eye Irritation (Category 2A): The compound is a significant eye irritant, with the potential to cause serious damage if contact occurs.[2][3][4]
Respiratory Tract Irritation (Category 3): Inhalation of the dust or aerosols may lead to respiratory irritation.[2][3]
Acute Oral Toxicity (Category 4): The substance may be harmful if swallowed.[2]
These classifications are the foundation upon which we build our safety protocols. The primary routes of exposure we must guard against are skin contact, eye contact, and inhalation.
Core Protective Measures: Your First Line of Defense
Engineering controls are the most effective way to minimize exposure. Whenever possible, handle (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride within a certified chemical fume hood or a glove box. This is crucial for preventing the inhalation of fine particulates and for containing any potential spills. A safety shower and eyewash station must be readily accessible in the immediate work area.[5]
The following table summarizes the essential PPE and safety measures based on the identified hazards.
Hazard Classification
Primary Exposure Route
Required Engineering Control
Minimum Personal Protective Equipment (PPE)
Skin Irritant
Dermal Contact
Chemical Fume Hood
Nitrile or other chemical-resistant gloves, Lab coat
Serious Eye Irritant
Eye Contact
Chemical Fume Hood
ANSI Z87.1-compliant safety goggles
Respiratory Irritant
Inhalation
Chemical Fume Hood / Local Exhaust
N95/P1 Respirator (if hood is unavailable)
Harmful if Swallowed
Ingestion
N/A
Standard laboratory hygiene (no eating/drinking)
Detailed PPE Protocols: A Step-by-Step Guide
Merely having the right equipment is insufficient; correct usage is critical. Follow this procedural guidance for donning, doffing, and using your PPE.
Eye and Face Protection
Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[3][4]
Mandatory Equipment: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection from dust particles that can become airborne.
Causality: The fine, crystalline nature of this solid means particles can easily become airborne during weighing or transfer. Goggles prevent these particles from making contact with the sensitive mucous membranes of the eyes.
In Case of Exposure: If eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][6]
Skin and Body Protection
Preventing dermal contact is crucial to avoid skin irritation.
Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[6] When work is complete, remove gloves using a technique that avoids touching the outer surface with your bare hands and dispose of them in the appropriate chemical waste stream.[6]
Lab Coat: A full-length laboratory coat, buttoned completely, must be worn to protect your skin and personal clothing from contamination.
Causality: A lab coat and gloves create a physical barrier, preventing the compound from directly contacting your skin. Should a spill occur, this barrier allows for time to remove the contaminated items before the chemical can cause irritation.
Respiratory Protection
The primary engineering control for respiratory protection is a chemical fume hood.[6]
Primary Control: All weighing and handling of the solid material should be performed inside a functioning chemical fume hood to capture any dust generated.
Secondary Control: In the rare event that a fume hood is not available, a NIOSH-approved respirator with a P95 or P1 particulate filter is required as a minimum.[6] For higher levels of potential exposure, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[6]
Causality: The hydrochloride salt can be a fine powder. Physical actions like scooping or pouring can easily generate airborne dust, which, if inhaled, can irritate the respiratory tract. A fume hood or respirator ensures these particles are captured before they can be inhaled.
Workflow for Safe Handling and Disposal
The following diagram outlines the complete, self-validating workflow for handling (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride, from preparation to final disposal.
Caption: Safe Handling Workflow Diagram
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling process.
Chemical Waste: All surplus (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride and any materials grossly contaminated with it (e.g., weighing paper, spill cleanup materials) must be disposed of as chemical waste.
Containers: Place these materials in a suitable, sealed, and clearly labeled waste container.
Regulatory Compliance: Disposal must be conducted through a licensed professional waste disposal service, adhering to all local, state, and federal environmental regulations.[4][5] Do not dispose of this chemical down the drain or in regular trash.[6]
By adhering to these rigorous, evidence-based protocols, you ensure a safe laboratory environment for yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
(2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026. PubChem, National Center for Biotechnology Information. [Link]